molecular formula C12H17BN2O3 B1378036 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid CAS No. 1384954-82-8

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Cat. No.: B1378036
CAS No.: 1384954-82-8
M. Wt: 248.09 g/mol
InChI Key: NEPZCNSUXGOPPC-UHFFFAOYSA-N
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Description

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid is a useful research compound. Its molecular formula is C12H17BN2O3 and its molecular weight is 248.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-acetylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5,17-18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZCNSUXGOPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid and its Pinacol Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for understanding the procurement, application, and quality control of 4-(4-acetyl-1-piperazinyl)phenylboronic acid and its pinacol ester derivative. As crucial building blocks in contemporary medicinal chemistry, these reagents play a pivotal role in the synthesis of complex molecular architectures destined for therapeutic applications. This document provides a Senior Application Scientist's perspective on the practical considerations and scientific principles underpinning the effective use of these valuable synthetic intermediates.

Introduction: The Strategic Importance of the 4-(4-Acetyl-1-piperazinyl)phenyl Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of marketed drugs and clinical candidates, prized for its ability to modulate pharmacokinetic properties and engage in critical interactions with biological targets.[1] The incorporation of an acetyl group on the piperazine nitrogen and a phenylboronic acid functionality creates a versatile building block, this compound, that is primed for carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a cornerstone of modern drug discovery, enabling the convergent synthesis of complex biaryl structures from readily available starting materials under generally mild conditions.

The 4-(4-acetyl-1-piperazinyl)phenyl moiety is of particular interest in the development of therapeutics targeting a range of diseases, including those related to neurological and metabolic disorders.[4] Its structure allows for the exploration of chemical space around a core scaffold that has proven to be biologically relevant.

Commercial Availability: A Landscape of Suppliers

A critical first step in any research or development program is the reliable sourcing of starting materials. This compound and its more commonly available pinacol ester are offered by a number of commercial suppliers. The choice between the free boronic acid and its pinacol ester is a key consideration, with the latter often being favored for its enhanced stability and ease of handling. Below is a comparative table of representative commercial suppliers and their offerings.

SupplierProduct NameCAS NumberPurityAvailable Forms
Sigma-Aldrich 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol esterNot a direct match95%Pinacol Ester
American Elements This compound1384954-82-8Can be produced in high and ultra-high purity formsBoronic Acid
MySkinRecipes This compound Pinacol Ester1218791-38-8≥95%Pinacol Ester
Vibrant Pharma Inc. 4-(4-Acetyl-1-piperazinyl)benzeneboronic acid pinacol ester1218791-38-897%Pinacol Ester
Amerigo Scientific This compound Pinacol EsterNot specified≥95%Pinacol Ester
AOBChem This compound1384954-82-895%Boronic Acid
ChemUniverse This compound1384954-82-895%Boronic Acid

The Rationale for Pinacol Esters: Enhancing Stability and Utility

While the free boronic acid is the active species in the Suzuki-Miyaura catalytic cycle, it is often advantageous to purchase, store, and handle its pinacol ester derivative. The expertise-driven rationale for this choice is rooted in the inherent chemical properties of boronic acids.

Causality Behind the Choice:

  • Stability: Free boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) and can undergo protodeboronation (loss of the boronic acid group) under certain conditions. The pinacol ester protects the boronic acid functionality, significantly enhancing its shelf-life and stability towards a broader range of reaction conditions.

  • Purification and Handling: Boronic acids can be challenging to purify due to their polarity and tendency to form boroxines. Pinacol esters are generally more crystalline, less polar, and more amenable to standard purification techniques like silica gel chromatography. They are also typically free-flowing solids, which simplifies weighing and dispensing.

  • Reaction Compatibility: While the pinacol ester must be cleaved in situ to the active boronic acid during the Suzuki-Miyaura reaction, this is readily achieved under the basic conditions of the reaction, posing no significant synthetic hurdle.

The workflow for utilizing a boronic acid pinacol ester is illustrated below:

G cluster_procurement Procurement & Storage cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Formation Pinacol_Ester 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester Reaction_Vessel Reaction Vessel: Aryl Halide, Pd Catalyst, Base, Solvent Pinacol_Ester->Reaction_Vessel Addition of Reagent Active_Species In situ formation of Boronate Anion Reaction_Vessel->Active_Species Base-mediated hydrolysis Coupling Cross-Coupling Active_Species->Coupling Final_Product Desired Biaryl Product Coupling->Final_Product

Caption: Workflow for using a pinacol ester in Suzuki-Miyaura coupling.

Experimental Protocols: From Synthesis to Application

A self-validating system of protocols is essential for reproducible results. The following sections provide detailed methodologies for the synthesis of the pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound Pinacol Ester

This protocol is adapted from general procedures for the synthesis of arylboronic acid pinacol esters.[5]

Step-by-Step Methodology:

  • Starting Material: Begin with 1-(4-bromophenyl)-4-acetylpiperazine.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 1-(4-bromophenyl)-4-acetylpiperazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in a suitable solvent like dioxane or DMF.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound pinacol ester.

Suzuki-Miyaura Cross-Coupling Protocol

This representative protocol details the coupling of this compound pinacol ester with a generic aryl bromide.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ at 0.05 eq or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Aqueous Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the final biaryl product.

The catalytic cycle for this transformation is a well-established and elegant process:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Aryl Bromide ArBr->OxAdd Boronate [Ar'B(OH)3]⁻ Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound pinacol ester is paramount for the success of subsequent synthetic steps. A robust quality control (QC) process should include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

HPLC Analysis

The analysis of boronic acid pinacol esters by reversed-phase HPLC can be challenging due to their potential for on-column hydrolysis to the more polar boronic acid.[7]

Recommended HPLC Method:

  • Column: A column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize on-column hydrolysis.[7]

  • Mobile Phase: A simple mobile phase of acetonitrile and water without an acidic modifier like formic acid is often optimal. A gradient elution from low to high organic content is typically employed.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm, is suitable.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent immediately before analysis to minimize hydrolysis in the sample vial.

¹H NMR Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the structure of the pinacol ester.

Expected Chemical Shifts (in CDCl₃):

  • Pinacol Protons: A characteristic singlet at approximately δ 1.35 ppm, integrating to 12 protons.

  • Acetyl Protons: A singlet at around δ 2.15 ppm, integrating to 3 protons.

  • Piperazine Protons: Two sets of multiplets, typically around δ 3.2-3.4 ppm and δ 3.6-3.8 ppm, each integrating to 4 protons.

  • Aromatic Protons: Two doublets in the aromatic region, typically between δ 6.9 ppm and δ 7.8 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.

Applications in Drug Discovery: A Structural Linchpin

The 4-(4-acetyl-1-piperazinyl)phenyl moiety is a key component in the design of various therapeutic agents. Its structural features allow it to serve as a versatile scaffold for building molecules that can interact with a range of biological targets. For instance, derivatives of N-(4-oxo-2-(4-(4-(acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide have been investigated for their potential as kinase inhibitors and GPCR ligands.[8] The acetyl group can act as a hydrogen bond acceptor, while the piperazine and phenyl rings provide a rigid core for the attachment of other pharmacophoric groups. While a specific marketed drug with this exact fragment is not readily identifiable, numerous compounds in preclinical and clinical development utilize this or very similar building blocks for the treatment of neurological diseases and cancer.[9]

Conclusion

This compound and its pinacol ester are invaluable reagents for researchers and drug development professionals. A thorough understanding of their commercial availability, the chemical rationale for using the more stable pinacol ester, and robust protocols for their synthesis, application, and quality control are essential for leveraging their full potential. As the demand for novel, complex small molecule therapeutics continues to grow, the strategic use of such well-defined and versatile building blocks will remain a cornerstone of successful drug discovery programs.

References

  • MySkinRecipes. (n.d.). This compound Pinacol Ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound Pinacol Ester, ≥95%. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P47742]. Retrieved from [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 278-283.
  • Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Accounts of chemical research, 47(5), 1561-1573.
  • de Brito, A. F., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Life sciences, 90(23-24), 910-916.
  • Montanari, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-20.
  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • Zhang, P., et al. (2014). a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2815-2822.
  • Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

Sources

An In-Depth Technical Guide to the Synthesis of Aminonitrophenylboronic Acid Pinacol Esters (C12H17BN2O3 and Isomers)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to obtain aminonitrophenylboronic acid pinacol esters, a class of compounds represented by the molecular formula C12H17BN2O3 and its isomers. These molecules are of significant interest in medicinal chemistry and organic synthesis, primarily serving as crucial building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl structures. This document details two primary, field-proven synthetic strategies: the direct palladium-catalyzed Miyaura borylation of halo-nitroanilines and the esterification of pre-synthesized aminonitrophenylboronic acids. We will delve into the mechanistic underpinnings of these methodologies, providing step-by-step protocols and explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Aminonitrophenylboronic Acid Pinacol Esters

The molecular scaffold of aminonitrophenylboronic acid pinacol ester represents a versatile trifunctional reagent. The presence of an amino group, a nitro group, and a boronic ester on a single aromatic ring allows for sequential and regioselective chemical modifications. The boronic ester moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation.[1] The amino group can be a handle for amide bond formation or a directing group in further aromatic substitutions, while the nitro group can be readily reduced to an amine, opening up another avenue for derivatization.

The pinacol ester form of the boronic acid is particularly advantageous. Unlike free boronic acids, which can be prone to dehydration to form cyclic boroxines and may exhibit challenging purification profiles, pinacol esters are generally stable, crystalline solids with good solubility in organic solvents, making them ideal for storage and use in a wide range of synthetic applications.[2] Their primary application lies in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the construction of biaryl cores is a common motif.

This guide will focus on the synthesis of a representative target molecule, 4-amino-3-nitrophenylboronic acid pinacol ester (a C12H17BN2O3 isomer), and will also discuss the synthesis of the closely related and commercially available 2-amino-5-nitrophenylboronic acid pinacol ester (C12H17BN2O4). The principles and protocols described herein are broadly applicable to the synthesis of other isomers within this compound class.

Synthetic Strategies: A Comparative Overview

Two principal and robust strategies for the synthesis of aminonitrophenylboronic acid pinacol esters will be discussed in detail:

  • Route A: Palladium-Catalyzed Miyaura Borylation. This is a direct and highly efficient method that installs the boronic ester group onto a pre-functionalized halo-nitroaniline.

  • Route B: Esterification of Aminonitrophenylboronic Acid. This is a straightforward approach that relies on the availability of the corresponding free boronic acid.

The choice between these routes often depends on the commercial availability and cost of the starting materials.

Route A: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[3][4][5] This reaction is characterized by its mild conditions and excellent functional group tolerance, making it suitable for substrates bearing both amino and nitro groups.[4]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is a well-established process that provides a clear understanding of the role of each reagent.

Miyaura_Borylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdBpin Ar-Pd(II)-Bpin (L_n) Transmetalation->ArPdBpin RedElim Reductive Elimination ArPdBpin->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Bpin RedElim->Product StartingMaterial Ar-X StartingMaterial->OxAdd B2pin2 B₂pin₂ + Base (e.g., KOAc) B2pin2->Transmetalation

Figure 1: Catalytic Cycle of the Miyaura Borylation Reaction.

Causality behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is used, which is reduced in situ to Pd(0). The bulky phosphine ligand (dppf) stabilizes the palladium center and promotes the desired reactivity.

  • Base: A base, typically potassium acetate (KOAc), is crucial for the transmetalation step.[4] It is believed to activate the diboron reagent, forming a more nucleophilic boronate species that facilitates the transfer of the boryl group to the palladium center. The choice of a mild base like KOAc is critical to prevent undesired side reactions, such as the hydrolysis of the product or starting material.

  • Solvent: Anhydrous, polar aprotic solvents such as dioxane or DMSO are commonly used to ensure the solubility of the reagents and to facilitate the reaction, which is typically run at elevated temperatures.

Experimental Protocol: Synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester

This protocol is adapted from general procedures for Miyaura borylation of functionalized aryl halides.

Starting Material: 4-Bromo-2-nitroaniline

Reagents and Equipment:

Reagent/EquipmentPurpose
4-Bromo-2-nitroanilineStarting material
Bis(pinacolato)diboron (B₂pin₂)Boron source
PdCl₂(dppf)Palladium catalyst precursor
Potassium acetate (KOAc)Base
Anhydrous 1,4-DioxaneSolvent
Schlenk flask/tubeFor inert atmosphere reaction
Magnetic stirrer with heatingFor mixing and heating
Nitrogen or Argon gasTo create an inert atmosphere
Standard glassware for workupSeparatory funnel, flasks, etc.
Silica gelFor column chromatography
Hexanes and Ethyl AcetateSolvents for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-nitroaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent: Add PdCl₂(dppf) (0.03 equiv) and anhydrous 1,4-dioxane.

  • Reaction: Stir the mixture at 80-90 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-amino-3-nitrophenylboronic acid pinacol ester.

Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the desired structure.

Route B: Esterification of a Boronic Acid

This route is a more traditional and very effective method if the corresponding aminonitrophenylboronic acid is available or can be synthesized. The reaction involves the condensation of the boronic acid with pinacol, typically with the removal of water to drive the equilibrium towards the ester product.

Mechanistic Rationale

The esterification is a reversible reaction. To ensure a high yield of the pinacol ester, the water produced during the reaction must be removed.

Esterification BoronicAcid Ar-B(OH)₂ Equilibrium - 2 H₂O BoronicAcid->Equilibrium Pinacol Pinacol Pinacol->Equilibrium PinacolEster Ar-B(pin) Equilibrium->PinacolEster

Figure 2: Equilibrium of Boronic Acid Esterification.

Causality behind Experimental Choices:

  • Dehydrating Agent: A common laboratory practice is to use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to sequester the water formed.[6]

  • Azeotropic Removal of Water: For larger scale reactions, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove it from the reaction mixture.

  • Solvent: A solvent in which the reactants are soluble but that does not interfere with the reaction is chosen, such as diethyl ether or toluene.

Experimental Protocol: Synthesis of 2-Amino-5-nitrophenylboronic acid pinacol ester

This protocol is a general procedure for the esterification of a boronic acid with pinacol.[7]

Starting Material: 2-Amino-5-nitrophenylboronic acid

Reagents and Equipment:

Reagent/EquipmentPurpose
2-Amino-5-nitrophenylboronic acidStarting material
PinacolEsterifying agent
Anhydrous Magnesium Sulfate (MgSO₄)Dehydrating agent
Diethyl Ether or TolueneSolvent
Round-bottom flaskReaction vessel
Magnetic stirrerFor mixing
Standard glassware for workupFunnel, flasks, etc.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-amino-5-nitrophenylboronic acid (1.0 equiv), pinacol (1.1 equiv), and anhydrous magnesium sulfate (2.0 equiv).

  • Solvent Addition: Add diethyl ether or toluene to the flask.

  • Reaction: Stir the suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the more polar boronic acid starting material.

  • Workup: Filter the reaction mixture to remove the magnesium sulfate. Wash the solid residue with the solvent used for the reaction.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or by a short plug of silica gel.

Self-Validating System: As with Route A, the final product's identity and purity must be confirmed by spectroscopic methods (NMR and MS).

Data Summary

The following table summarizes typical yields for the synthesis of aminophenylboronic acid pinacol esters via the described routes. Actual yields may vary depending on the specific substrate and reaction conditions.

RouteStarting MaterialProductTypical YieldReference
A: Miyaura Borylation 4-Bromo-2-nitroaniline4-Amino-3-nitrophenylboronic acid pinacol ester70-90%General Procedures
B: Esterification 3-Nitrophenylboronic acid3-Nitrophenylboronic acid pinacol ester60%[7]
B: Esterification 2-Methylphenylboronic acid2-Methylphenylboronic acid pinacol ester80%[7]

Conclusion

The synthesis of aminonitrophenylboronic acid pinacol esters is readily achievable through well-established and reliable synthetic methodologies. The palladium-catalyzed Miyaura borylation offers a direct and efficient route from corresponding halo-nitroanilines, demonstrating high functional group tolerance. Alternatively, the esterification of pre-existing aminonitrophenylboronic acids with pinacol provides a straightforward and often high-yielding approach. The choice of synthetic route will ultimately be guided by factors such as starting material availability, cost, and the scale of the synthesis. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize these valuable building blocks for their applications in organic synthesis and medicinal chemistry.

References

  • Supporting Information for publications by The Royal Society of Chemistry. (Available through various journal articles).
  • Miyaura Borylation Reaction - Organic Chemistry Portal. ([Link])

  • Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google P
  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. ([Link])

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. ([Link])

  • boronic esters - Organic Syntheses Procedure. ([Link])

  • Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Diva-Portal.org. ([Link])

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PubMed Central. ([Link])

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur. ([Link])

  • 2-Chloro-5-nitroaniline. ResearchGate. ([Link])

  • A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. ResearchGate. ([Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. ([Link])

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. ([Link])

  • Masking Boronic Acids for Suzuki Coupling. YouTube. ([Link])

  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. ([Link])

  • Merging Iridium-Catalyzed C−H Borylations with Palladium. MSU Chemistry. ([Link])

  • Aminative Suzuki-Miyaura coupling. ResearchGate. ([Link])

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. ([Link])

Sources

An In-Depth Technical Guide to the Biological Targets of Piperazine-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Two Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. This guide delves into the synergistic combination of two pharmacologically significant moieties: the versatile piperazine ring and the reactive boronic acid warhead. The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold found in numerous approved drugs, valued for its ability to modulate physicochemical properties and provide a vector for diverse substitutions.[1][2] Boronic acids, on the other hand, have emerged as a powerful class of enzyme inhibitors, particularly targeting serine proteases through a unique reversible covalent mechanism.

The strategic fusion of these two entities into a single molecular framework has given rise to a promising class of compounds with significant therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key biological targets of piperazine-containing boronic acids, the underlying mechanisms of action, and the experimental methodologies required for their identification and validation.

The Fundamental Chemistry of Interaction: Boronic Acids and Serine Proteases

The primary biological targets for the majority of currently investigated piperazine-containing boronic acids are enzymes that utilize a serine residue as a key nucleophile in their catalytic mechanism. This family of enzymes, known as serine proteases, plays a critical role in a vast array of physiological and pathophysiological processes.

The inhibitory prowess of boronic acids stems from their ability to act as transition-state analogs. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue within the enzyme's active site. This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively sequestering the enzyme in an inactive state.[3][4]

The reversibility of this covalent bond is a key advantage, as it can lead to a more favorable safety profile compared to irreversible inhibitors, which can permanently disable the target protein and potentially lead to off-target toxicities. The kinetics of this interaction, including the rates of association and dissociation, are crucial determinants of the inhibitor's potency and duration of action.

Key Biological Targets and Therapeutic Applications

The versatility of the piperazine scaffold allows for the tailored design of boronic acid inhibitors with high affinity and selectivity for specific serine proteases. To date, several key enzyme targets have been identified, leading to the development of compounds with potential applications in a range of diseases.

Dipeptidyl Peptidase IV (DPP-IV): A Target for Type 2 Diabetes

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[5] Its primary function is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By degrading GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.[8]

Inhibition of DPP-IV by piperazine-containing boronic acids prevents the degradation of incretins, leading to elevated levels of active GLP-1 and GIP.[6] This, in turn, enhances glucose-stimulated insulin secretion, suppresses glucagon release, and ultimately improves glycemic control in patients with type 2 diabetes.[7] The piperazine moiety in these inhibitors can be functionalized to optimize interactions with the S1 and S2 pockets of the DPP-IV active site, thereby enhancing potency and selectivity.

Signaling Pathway: DPP-IV in Glucose Homeostasis

DPP_IV_Pathway Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 Gut->GLP1 Releases DPPIV DPP-IV GLP1->DPPIV Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Degrades Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Insulin->Glucose Lowers Inhibitor Piperazine-Boronic Acid Inhibitor Inhibitor->DPPIV Inhibits

Caption: DPP-IV inhibition by piperazine-boronic acids increases active GLP-1, enhancing insulin secretion.

Fibroblast Activation Protein (FAP): A Target in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers, but has limited expression in normal adult tissues.[9][10] This differential expression makes FAP an attractive target for cancer therapy and diagnostic imaging.

FAP is implicated in various aspects of tumor progression, including extracellular matrix remodeling, angiogenesis, and immunosuppression.[11][12] By targeting FAP, piperazine-containing boronic acid inhibitors can potentially disrupt the tumor-supportive microenvironment, thereby impeding tumor growth and metastasis. The piperazine moiety in FAP inhibitors is often used as a linker to attach chelating agents for radiolabeling, enabling their use as PET imaging agents to visualize FAP-expressing tumors.[13]

Signaling Pathway: FAP in the Tumor Microenvironment

FAP_Pathway CAF Cancer-Associated Fibroblast (CAF) FAP FAP CAF->FAP Expresses ECM Extracellular Matrix (ECM) FAP->ECM Remodels GrowthFactors Growth Factors FAP->GrowthFactors Activates Angiogenesis Angiogenesis FAP->Angiogenesis Promotes ImmuneCells Immune Cells FAP->ImmuneCells Suppresses Activity TumorCell Tumor Cell ECM->TumorCell Supports Growth & Invasion GrowthFactors->TumorCell Promotes Proliferation Inhibitor Piperazine-Boronic Acid Inhibitor Inhibitor->FAP Inhibits

Caption: FAP inhibition can disrupt the tumor microenvironment by blocking ECM remodeling and pro-tumorigenic signaling.

Beta-Lactamases: Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics is a major global health threat, largely driven by the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics inactive. Boronic acid transition state inhibitors (BATSIs) have emerged as a promising class of non-β-lactam β-lactamase inhibitors.[4]

Piperazine-containing boronic acids can effectively inhibit a broad spectrum of serine-based β-lactamases (Classes A and C). The boronic acid mimics the tetrahedral transition state of β-lactam hydrolysis, while the piperazine core can be modified to optimize binding to the active site of different β-lactamase variants.[12] The development of potent and broad-spectrum β-lactamase inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics.

Table 1: Representative Piperazine-Containing Boronic Acids and their Biological Targets

Compound ClassTarget EnzymeTherapeutic AreaRepresentative IC50/Ki ValuesReference(s)
Dipeptide Boronic AcidsDipeptidyl Peptidase IV (DPP-IV)Type 2 DiabetesIC50 < 4 nM
Quinolinoyl-Gly-boroPro DerivativesFibroblast Activation Protein (FAP)OncologyKi = 9 nM
Triazole-containing Boronic AcidsKPC-2 β-LactamaseInfectious DiseasesKi = 730 nM
Benzoxaborole DerivativesOXA-24/40 β-LactamaseInfectious DiseasesKi = 5.03 µM

Experimental Workflows for Target Identification and Validation

A critical aspect of drug discovery is the robust identification and validation of the biological targets of a lead compound. For piperazine-containing boronic acids, a multi-pronged approach combining enzymatic assays and chemoproteomic techniques is recommended.

Target Validation through Enzymatic Inhibition Assays

Once a putative target has been identified, its interaction with the piperazine-containing boronic acid must be confirmed and characterized using in vitro enzymatic assays.

Experimental Workflow: Enzymatic Inhibition Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Purified Target Enzyme Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Piperazine-Boronic Acid Compound Inhibitor->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation->Reaction Detection Measure Fluorescence (Kinetic Reading) Reaction->Detection Analysis Calculate IC50/Ki Detection->Analysis

Caption: A general workflow for determining the inhibitory potency of a compound against its target enzyme.

Detailed Protocol: DPP-IV Inhibition Assay

This protocol is adapted from commercially available DPP-IV inhibitor screening kits.[3][4]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Piperazine-containing boronic acid test compounds

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the piperazine-containing boronic acid in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in Assay Buffer to generate a range of concentrations for IC50 determination.

    • Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate to their working concentrations in Assay Buffer as recommended by the manufacturer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay Buffer

      • Negative Control (No Inhibitor) wells: Assay Buffer and diluted DPP-IV enzyme.

      • Test Compound wells: Diluted test compound and diluted DPP-IV enzyme.

      • Positive Control wells: Positive control inhibitor and diluted DPP-IV enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Target Identification using Chemoproteomics

For novel piperazine-containing boronic acids with unknown targets, a chemoproteomic approach can be employed for unbiased target identification in a cellular context. This method relies on the synthesis of a probe molecule that incorporates a bioorthogonal handle (e.g., an alkyne or azide) onto the piperazine-boronic acid scaffold.

Experimental Workflow: Chemoproteomic Target Identification

Chemoproteomics_Workflow Cell_Culture Cell Culture Probe_Incubation Incubate Cells with Alkyne-tagged Probe Cell_Culture->Probe_Incubation Cell_Lysis Cell Lysis Probe_Incubation->Cell_Lysis Click_Chemistry Click Chemistry with Azide-Biotin Tag Cell_Lysis->Click_Chemistry Affinity_Purification Affinity Purification on Streptavidin Beads Click_Chemistry->Affinity_Purification Elution Elution of Target Proteins Affinity_Purification->Elution Proteomics LC-MS/MS Proteomics Elution->Proteomics Data_Analysis Data Analysis and Target Identification Proteomics->Data_Analysis

Caption: A chemoproteomic workflow for the identification of cellular targets of a covalent inhibitor.

Conceptual Protocol: Chemoproteomic Profiling with a Boronic Acid Probe

This conceptual protocol is based on established methods for target identification of covalent inhibitors.

  • Probe Synthesis: Synthesize a derivative of the piperazine-containing boronic acid that includes an alkyne handle. The position of the alkyne should be chosen carefully to minimize disruption of the compound's binding to its target.

  • Cell Treatment and Lysis:

    • Treat cultured cells with the alkyne-tagged boronic acid probe for a defined period. Include a control group treated with a vehicle (e.g., DMSO).

    • Harvest and lyse the cells to release the cellular proteins.

  • Click Chemistry and Affinity Purification:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an azide-biotin tag to the alkyne-labeled proteins.

    • Incubate the biotinylated proteome with streptavidin-coated beads to capture the target proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Proteomic Analysis:

    • Elute the captured proteins from the beads.

    • Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These proteins are the candidate targets of the piperazine-containing boronic acid.

    • Further validation of the identified targets should be performed using enzymatic assays and other biochemical and cellular techniques.

Conclusion and Future Directions

The amalgamation of the piperazine scaffold and the boronic acid warhead has yielded a compelling class of molecules with the potential to address a range of therapeutic needs. Their ability to reversibly and covalently inhibit key serine proteases involved in diseases such as type 2 diabetes, cancer, and bacterial infections underscores their significance in drug discovery.

As our understanding of the structure-activity relationships of these compounds deepens, the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties will become increasingly feasible. The application of advanced techniques such as chemoproteomics will undoubtedly accelerate the discovery of novel biological targets for this versatile class of compounds, opening up new avenues for therapeutic intervention. The continued exploration of piperazine-containing boronic acids holds great promise for the development of innovative medicines to combat a variety of human diseases.

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Methodological & Application

Application Notes and Protocols: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid for Cancer Cell Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Approach to Precision Oncology

The quest for cancer therapeutics with high efficacy and minimal off-target effects has led to the development of sophisticated molecular agents designed to exploit the unique biochemical landscape of tumor cells. Among these, 4-(4-Acetyl-1-piperazinyl)phenylboronic acid emerges as a compound of significant interest, embodying a trifunctional design strategy for targeted cancer therapy. This molecule integrates three key chemical moieties: a phenylboronic acid group for tumor recognition, a piperazine linker to enhance pharmacokinetic properties, and an acetyl group for structural optimization.

Phenylboronic acids (PBAs) have garnered considerable attention for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, a chemical feature that allows them to selectively target sialic acid residues overexpressed on the surface of many cancer cells.[1][2][3] This interaction is often potentiated by the acidic tumor microenvironment, offering an additional layer of selectivity.[4][5] The piperazine core is a well-established scaffold in medicinal chemistry, recognized for its ability to improve aqueous solubility, bioavailability, and overall pharmacokinetic profile of drug candidates.[6][7] The terminal acetyl group further modifies the electronic and steric properties of the piperazine ring, potentially influencing its interaction with biological targets and metabolic stability.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization and evaluation of this compound as a cancer cell targeting agent. We will delve into the mechanistic rationale, provide detailed experimental protocols for its characterization, and offer insights into the interpretation of results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological systems.

PropertyValueSource
Chemical Formula C₁₂H₁₇BN₂O₃[9]
Molecular Weight 248.09 g/mol [9]
Appearance White to yellow or grey solid[9]
CAS Number 1384954-82-8[9]
PubChem CID 74788283[9]

Mechanism of Action: Targeting the Glycocalyx of Cancer Cells

The primary targeting mechanism of this compound is predicated on the interaction between the boronic acid moiety and sialic acid residues on the cancer cell surface. Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, which are collectively known as the glycocalyx. Aberrant sialylation is a hallmark of many cancers and is associated with tumor progression, metastasis, and immune evasion.[5][10]

The interaction between the boronic acid and the diol groups of sialic acid forms a cyclic boronate ester, a reversible covalent bond that is more stable at the lower pH characteristic of the tumor microenvironment.[4][11] This pH-dependent binding enhances the specificity of the compound for tumor cells over healthy tissues.

G cluster_0 Cancer Cell cluster_1 Targeting Molecule Cancer_Cell Cancer Cell Membrane Sialic_Acid Sialic Acid Residues (Overexpressed) Targeting_Molecule This compound Boronic_Acid Boronic Acid Moiety Targeting_Molecule->Boronic_Acid Active Targeting Group Boronic_Acid->Sialic_Acid Reversible Covalent Bonding (Boronate Ester Formation) Enhanced at Low pH G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 prepare Prepare Compound Serial Dilutions incubate1->prepare treat Treat Cells prepare->treat incubate2 Incubate 48-72h treat->incubate2 assay Perform Cell Viability Assay incubate2->assay read Read Plate assay->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2: Workflow for in vitro cytotoxicity assessment.

Protocol 2: Cellular Uptake Assay

Objective: To quantify the cellular uptake of this compound in cancer cells.

Rationale: Direct measurement of intracellular compound concentration confirms that the molecule can penetrate the cell membrane, a prerequisite for intracellular therapeutic action. [12][13]Comparing uptake in the presence and absence of a competitive inhibitor for sialic acid binding can validate the targeting mechanism.

Materials:

  • This compound

  • Fluorescently labeled analog of the compound or a method for its detection (e.g., HPLC-MS/MS)

  • High and low sialic acid expressing cancer cell lines

  • Free sialic acid (N-acetylneuraminic acid) as a competitive inhibitor

  • Cell culture plates (6-well or 12-well)

  • Cell lysis buffer

  • Fluorescence plate reader, flow cytometer, or HPLC-MS/MS system [14] Procedure:

  • Cell Seeding: Seed cells in appropriate plates and allow them to adhere overnight.

  • Pre-treatment (for competition assay): For the competition group, pre-incubate cells with a high concentration of free sialic acid (e.g., 10 mM) for 1 hour.

  • Treatment: Treat the cells with a fixed concentration of the fluorescently labeled compound (or the unlabeled compound for HPLC-MS/MS analysis) for various time points (e.g., 0.5, 1, 2, 4 hours).

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Cell Lysis and Quantification:

    • Fluorescence-based: Lyse the cells and measure the fluorescence intensity of the lysate using a plate reader. Normalize the fluorescence to the total protein content of the lysate.

    • Flow Cytometry: For fluorescently labeled compounds, detach the cells and analyze their fluorescence intensity using a flow cytometer.

    • HPLC-MS/MS: Lyse the cells, extract the compound, and quantify its concentration using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the cellular uptake over time. Compare the uptake in the presence and absence of the competitive inhibitor.

Expected Outcome and Interpretation: Higher uptake in the high sialic acid expressing cell line is expected. A significant reduction in uptake in the presence of free sialic acid would provide strong evidence for a sialic acid-mediated uptake mechanism.

Protocol 3: In Vivo Tumor Targeting Study

Objective: To evaluate the tumor-targeting ability and biodistribution of this compound in a preclinical animal model.

Rationale: In vivo studies are crucial to assess the compound's ability to accumulate in the tumor tissue after systemic administration, which is a key determinant of its therapeutic efficacy and potential for off-target toxicity. [15][16] Materials:

  • This compound, potentially labeled with a near-infrared (NIR) dye or a radionuclide for imaging

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Tumor cells for xenograft model (e.g., 4T1)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging)

  • Formulation vehicle for the compound (e.g., saline with a co-solvent like PEG400)

Procedure:

  • Tumor Xenograft Model: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Compound Administration: Administer the labeled compound intravenously (i.v.) via the tail vein. Include a control group receiving the vehicle alone. [17]3. In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the biodistribution of the compound.

  • Ex Vivo Organ Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the organs ex vivo to confirm the in vivo findings.

  • Quantification: If a fluorescently labeled compound is used, the fluorescence intensity in the tumor and organs can be quantified from the images. For unlabeled compounds, tissues can be homogenized and the compound concentration measured by HPLC-MS/MS.

  • Data Analysis: Calculate the tumor-to-organ ratios of the compound's accumulation. A high tumor-to-organ ratio indicates successful tumor targeting.

Expected Outcome and Interpretation: Preferential accumulation of the compound in the tumor tissue compared to other organs would demonstrate its in vivo targeting efficacy.

Conclusion and Future Perspectives

This compound represents a promising platform for the development of targeted cancer therapies. Its unique chemical architecture allows for the specific recognition of cancer cells through the overexpressed sialic acid residues on their surface. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound, from initial in vitro cytotoxicity and uptake studies to in vivo tumor targeting and biodistribution analysis.

Future research should focus on elucidating the downstream signaling pathways affected by the binding of this compound to the cell surface, as well as exploring its potential as a vehicle for the targeted delivery of other therapeutic agents. The insights gained from these studies will be invaluable for the continued development of this and other boronic acid-based compounds as next-generation cancer therapeutics.

References

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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link] [21]8. PubMed. (n.d.). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. [Link] [22]9. ACS Publications. (2021). Boronic Acid Ligands Can Target Multiple Subpopulations of Pancreatic Cancer Stem Cells via pH-Dependent Glycan-Terminal Sialic Acid Recognition. [Link] [4]10. ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. [Link] [23]11. PubMed. (2020). Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells. [Link] [10]12. Google Patents. (n.d.). US20020188100A1 - Formulation of boronic acid compounds. [24]13. Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. [25]14. Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link] [26]15. The Role of 1-Acetylpiperazine in Drug Development & Discovery. (n.d.). [Link] [8]16. ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. [Link] [13]17. ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link] [6]18. MySkinRecipes. (n.d.). This compound Pinacol Ester. [Link] [27]19. MDPI. (n.d.). Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models. [Link] [28]20. RSC Publishing. (n.d.). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. [Link] [11]21. ResearchGate. (2025). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. [Link] [29]22. National Institutes of Health. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PMC. [Link] [30]23. National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link] [31]24. MDPI. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. [Link] [5]25. ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link] [32]26. MarinBio. (n.d.). Cell-Based Drug Uptake Assays. [Link] [14]27. PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. [Link] [15]28. Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link] 29. Taylor & Francis Online. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. [Link] [33]30. Dojindo Molecular Technologies, Inc. (n.d.). Cellular Uptake Assay Data Collection. [Link] [34]31. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). [Link] [35]32. National Institutes of Health. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link] [7]33. MDPI. (n.d.). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. [Link] [36]34. AACR Journals. (n.d.). Multiomics Profiling of T-cell Leukemia and Lymphoma Enables Targeted Therapeutic Discovery. [Link] [37]35. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). [Link] [16]36. ACS Publications. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. [Link] [38]37. MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link] [39]38. International Society for Orthomolecular Medicine. (2024). Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. [Link] [40]39. American Elements. (n.d.). This compound. [Link] [9]40. ACS Publications. (2026). A Dual Glutathione-Depleting Nanoparticle Loaded with Porcine Pancreatic Elastase for Neoadjuvant Chemotherapy of Triple Negative Breast Cancer. ACS Nano. [Link] [17]41. PubChem. (n.d.). 4-Acetylphenylboronic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(4-Acetyl-1-piperazinyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique electronic and structural features of this boronic acid present specific challenges and opportunities for optimization. This document, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate these complexities and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most likely causes?

A1: Low yields in Suzuki couplings with this substrate can often be attributed to a few key factors related to its specific structure. The presence of the nitrogen-rich piperazine ring and the electron-donating nature of the substituent can influence the catalytic cycle.[1]

Primary Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. The nitrogen atoms in the piperazine moiety can coordinate to the palladium center, potentially interfering with the catalytic cycle.[2] Using bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium and promoting the desired catalytic steps.[3][4]

  • Base Selection: The choice and quality of the base are paramount in the transmetalation step.[2] For substrates with potentially sensitive functional groups or acidic protons, like the N-H in a de-acetylated version, weaker bases might be necessary. However, for this acetyl-protected substrate, common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally suitable.[2] Ensure the base is finely powdered and anhydrous, as its physical state can significantly impact reactivity.[5]

  • Solvent System: The polarity and protic nature of the solvent can influence the reaction rate and side reactions. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[2][5] An aqueous environment can sometimes be beneficial for N-heterocyclic substrates by minimizing catalyst poisoning through hydrogen bonding.[2]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield.[2] This can be exacerbated by excessive heat, prolonged reaction times, or the presence of protic impurities.

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids to form a biaryl byproduct is a common issue in Suzuki reactions. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[6]

Strategies to Reduce Homocoupling:

  • Thorough Degassing: Oxygen is a known promoter of homocoupling.[6] It is crucial to rigorously degas all solvents and the reaction mixture itself. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[7]

  • Use of Pd(0) Pre-catalysts: While many Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the initial concentration of Pd(II) that may contribute to homocoupling.

  • Controlled Addition of Reagents: Adding the aryl halide to the reaction mixture before the palladium catalyst can sometimes help to ensure that the oxidative addition step is favored over boronic acid homocoupling.

Q3: What are the optimal catalyst and ligand combinations for coupling this compound with different aryl halides?

A3: The optimal catalyst-ligand system is highly dependent on the nature of the aryl halide coupling partner (e.g., bromide, chloride, triflate) and its electronic properties.

Aryl Halide TypeRecommended Catalyst/Ligand SystemRationale
Aryl Bromides & Iodides Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃These are generally reactive coupling partners and often work well with traditional, less sterically demanding ligands.
Aryl Chlorides Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos)Aryl chlorides are less reactive, and the oxidative addition step is often rate-limiting.[3] Bulky, electron-rich ligands accelerate this step.[3][4]
Electron-Poor Aryl Halides Pd(OAc)₂ with cataCXium® A or similar Buchwald-type ligandsElectron-poor halides are generally more reactive, but specialized ligands can further enhance reaction rates and yields.
Electron-Rich Aryl Halides Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., BrettPhos, XPhos)Electron-rich halides can be challenging. Highly active catalyst systems are often required to achieve efficient coupling.[1]

Experimental Protocol: Screening for Optimal Ligand

A parallel screening approach is often the most efficient way to identify the best ligand for a specific transformation.

  • Setup: In an inert atmosphere (glovebox or Schlenk line), arrange an array of reaction vials, each containing a stir bar.

  • Reagents: To each vial, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand to be screened (4.4 mol %) to each respective vial.

  • Solvent: Add the degassed solvent system (e.g., dioxane/water 4:1) to each vial.

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

G cluster_prep Preparation cluster_cat Catalyst System cluster_reaction Reaction & Analysis prep_vials Arrange Vials in Reaction Block add_reagents Add Boronic Acid, Aryl Halide, Base prep_vials->add_reagents add_pd Add Pd Pre-catalyst add_reagents->add_pd add_ligand Add Ligand for Screening add_pd->add_ligand add_solvent Add Degassed Solvent add_ligand->add_solvent heat Heat Reaction add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor

Q4: My boronic acid appears to be decomposing during the reaction. What are the signs, and how can I prevent it?

A4: Boronic acid instability can manifest as the formation of boroxines (anhydrides of boronic acids) or through protodeboronation.[8] The latter is often the more significant issue in terms of yield loss.

Signs of Decomposition:

  • Appearance of a significant amount of the corresponding arene (benzene substituted with the 4-acetyl-1-piperazinyl group) in your LC-MS or GC-MS analysis.

  • The reaction stalling despite the presence of starting aryl halide.

Preventative Measures:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce protodeboronation.[9][10] These are generally more stable to the reaction conditions and can be used directly in the Suzuki coupling.[10]

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

  • Choice of Base: In some cases, very strong bases can promote decomposition. Using a milder base like KF or CsF can be beneficial.

Q5: What is the general, robust starting protocol for a Suzuki coupling with this compound?

A5: While optimization is often necessary, the following protocol provides a solid starting point for many coupling partners.

Step-by-Step General Protocol:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G A Setup: Add Boronic Acid, Aryl Halide, Base B Establish Inert Atmosphere (Purge with Ar/N2) A->B C Add Pd Catalyst (& Ligand if needed) B->C D Add Degassed Solvent System C->D E Heat and Monitor (TLC/LC-MS) D->E F Workup: Extraction & Drying E->F G Purification: Column Chromatography F->G

Final Recommendations

The successful application of this compound in Suzuki-Miyaura cross-coupling hinges on a rational approach to reaction optimization. Careful consideration of the catalyst system, base, and solvent, along with meticulous experimental technique to exclude oxygen and prevent side reactions, will pave the way for high-yielding and reproducible syntheses. For particularly challenging couplings, a systematic screening of reaction parameters using Design of Experiments (DoE) can be a powerful tool to efficiently map the reaction space and identify optimal conditions.[6]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • Chem Help ASAP (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Retrieved from [Link]

  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(8), 11437-11448. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 496-503. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1238-1249. [Link]

  • MySkinRecipes. (n.d.). This compound Pinacol Ester. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

Sources

Technical Support Center: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid (CAS 1384954-82-8)[1]. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Given its unique structure, which combines an acidic boronic acid moiety with a basic piperazine nitrogen, purification can present specific challenges not encountered with simpler arylboronic acids. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.

Section 1: Understanding the Molecule & Common Issues (FAQs)

This section addresses the most frequently encountered issues and foundational concepts necessary for troubleshooting.

Q1: What are the most common impurities I should expect when working with this compound?

A: Based on the typical synthesis and inherent reactivity of arylboronic acids, you should be vigilant for three primary types of impurities:

  • Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. This is often not a detrimental impurity as it's in equilibrium with the monomeric acid in the presence of water or alcohols and typically does not interfere with subsequent reactions like Suzuki couplings. Product labels from suppliers often state "contains varying amounts of anhydride" for this reason[2]. On an NMR spectrum, this can manifest as broadened peaks.

  • Protodeborylation Product: The carbon-boron bond can be susceptible to cleavage, particularly in the presence of water or under non-optimal pH conditions, replacing the boronic acid group with a hydrogen atom[3]. The resulting impurity would be 1-(4-phenylpiperazin-1-yl)ethan-1-one.

  • Precursors and Reagents: If synthesizing the compound, residual starting materials are a common issue. A frequent route involves the deprotection of a boronate ester, such as the pinacol ester (this compound Pinacol Ester, CAS 1218791-38-8)[4][5]. Incomplete hydrolysis will leave this less polar ester as a significant impurity.

Q2: My compound is streaking badly on my silica gel TLC plate and I get poor recovery from my silica column. Why is this happening?

A: This is a classic problem with many boronic acids. The primary cause is the interaction between the Lewis acidic boron center and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction can lead to irreversible binding, decomposition on the column, and significant tailing or "streaking" of the product spot, making separation ineffective[6][7][8]. The presence of the basic piperazine nitrogen in your specific molecule can further complicate this interaction. It is generally recommended to avoid standard silica gel chromatography for this class of compounds.

Q3: Can I use reverse-phase (C18) chromatography for purification?

A: Absolutely. Reverse-phase High-Performance Liquid Chromatography (HPLC) or flash chromatography is an excellent alternative to normal-phase silica gel. The non-polar C18 stationary phase minimizes the problematic Lewis acid interactions. A typical mobile phase would consist of a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or ammonium hydroxide to control the ionization state of your molecule and improve peak shape. For this specific molecule, a low pH mobile phase (e.g., with 0.1% formic acid) is recommended to protonate the piperazine nitrogen, which can improve retention and peak symmetry.

Section 2: Purification Method Selection Guide

The choice of purification method depends critically on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision workflow can guide your selection.

G cluster_start Initial Assessment cluster_impurities Impurity Profile cluster_methods Recommended Method cluster_chrom_options Chromatography Options start Analyze Crude Product (1H NMR, LC-MS, TLC) impurity_type What is the main impurity? start->impurity_type recryst Method 1: Recrystallization impurity_type->recryst  Product is solid &  impurities have  different solubility acid_base Method 2: Acid-Base Extraction impurity_type->acid_base  Non-acidic/basic  organic impurities  (e.g., pinacol ester) chromatography Method 3: Chromatography impurity_type->chromatography  Polar impurities or  structurally similar byproducts chrom_choice Select Column Type chromatography->chrom_choice c18 Reverse-Phase (C18) (Recommended) chrom_choice->c18 General Purpose alumina Neutral Alumina (Alternative) chrom_choice->alumina Less Polar Impurities

Caption: Purification method selection workflow.

Section 3: Troubleshooting & Detailed Protocols

This section provides solutions to specific experimental problems, complete with step-by-step protocols.

Troubleshooting Scenario 1: Persistent Pinacol Ester Impurity

Problem: My ¹H NMR spectrum shows sharp singlets around 1.2-1.3 ppm, characteristic of the pinacol ester, after my deprotection reaction.

Causality: The hydrolysis of the pinacol boronate ester to the free boronic acid is an equilibrium-driven process and can be sluggish. Insufficient water, incorrect pH, or too short a reaction time can lead to incomplete conversion.

Solution: Implement a robust acid-base extraction protocol. This method leverages the acidic nature of the boronic acid to separate it from the neutral, non-acidic pinacol ester.

This protocol is highly effective for removing non-acidic organic impurities like the pinacol ester precursor.[9]

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Separatory funnel, beakers, pH paper

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., 10 mL of ethyl acetate per 1 g of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. The boronic acid will be deprotonated to its anionic boronate form, which is soluble in the aqueous layer.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The pinacol ester and other non-acidic impurities will remain in the top organic layer. Drain the bottom aqueous layer into a clean flask.

  • Back-Extraction: Add a fresh portion of 1 M NaOH to the organic layer in the funnel, shake, and combine this second aqueous extract with the first. This ensures complete recovery of the boronic acid.

  • Wash (Optional): The organic layer can be discarded. For maximum purity, wash the combined aqueous layers with a small portion of diethyl ether to remove any residual organic impurities, then discard the ether wash.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH is ~2-3 (verify with pH paper). The pure boronic acid will precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

Validation Checkpoint:

  • Acquire a ¹H NMR of the final product. The characteristic pinacol ester peak at ~1.3 ppm should be absent.

  • Purity should be >98% by LC-MS analysis.

Troubleshooting Scenario 2: Recrystallization Fails or Yields an Oil

Problem: My attempt to recrystallize the product resulted in an oil, or no solid crashed out upon cooling.

Causality: This typically indicates either an unsuitable solvent system or the presence of impurities that are inhibiting crystal lattice formation. Boronic acids can be challenging to recrystallize, but finding the right solvent is key[6][7].

Solution: Systematically screen for a suitable recrystallization solvent or solvent pair. For this molecule, a polar protic solvent or a mixture of a polar and non-polar solvent is a good starting point.

Step 1: Solvent Screening (Small Scale)

  • Place ~20 mg of your crude material into several small test tubes.

  • Add a solvent from the table below dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is unsuitable for single-solvent recrystallization.

  • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a good candidate.

  • Allow the promising candidates to cool slowly to room temperature, then place in an ice bath. The best solvent will yield a high recovery of crystalline solid.

Solvent System CandidateRationale
Water / Ethanol The compound may have good solubility in hot water/ethanol but poor solubility when cold.
Ethyl Acetate / Heptane Dissolve in minimal hot ethyl acetate, then add heptane dropwise until cloudy. Reheat to clarify and cool slowly.
Acetonitrile A polar aprotic solvent that can sometimes provide excellent crystals for boronic acids.
Isopropanol Often a good choice for moderately polar compounds.

Step 2: Bulk Recrystallization Procedure (Two-Solvent System Example)

  • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (e.g., hot Ethyl Acetate) portion-wise with stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • While still hot, add the "poor" solvent (e.g., Heptane) dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the heat source, cover the flask, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Section 4: Data Summary & References
Purification Method Comparison
MethodProsConsBest For
Recrystallization Scalable, cost-effective, can yield very high purity.Can have lower yields; requires the compound to be a stable solid; finding a solvent can be trial-and-error.Removing impurities with significantly different solubility profiles.
Acid-Base Extraction Highly effective for removing neutral/basic/acidic impurities, scalable, fast.Only works if impurities have different acid/base properties than the product; requires handling of aqueous solutions.Removing the pinacol ester precursor or other non-acidic byproducts.[9]
Reverse-Phase (C18) Excellent resolving power, avoids issues with silica gel, good for polar compounds.Requires specialized equipment (HPLC/Flash), solvent-intensive, can be difficult to scale up.Separating structurally similar impurities or when other methods fail.
Neutral Alumina Chrom. Better than silica for acid-sensitive compounds, avoids strong Lewis acid interactions.Can still have lower resolution than C18; alumina activity can vary.An alternative to silica when reverse-phase is not available.[6]
References
  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • MySkinRecipes. This compound Pinacol Ester. Available at: [Link]

  • Reddit r/chemistry Community. (2017). Purification of boronic acids? Reddit. Available at: [Link]

  • Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • American Elements. This compound. Available at: [Link]

  • Chemistry Stack Exchange Community. (2022). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

  • PubChem. 4-Acetylphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]

  • Lead Sciences. This compound Pinacol Ester. Available at: [Link]

  • Sandford, C., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

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Technical Support Center: Enhancing Boronic Acid Stability for Robust Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling: the inherent instability of boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with reproducibility, low yields, and complex purification due to boronic acid decomposition. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Understanding the Challenge: Why Boronic Acids Can Be Unstable

Boronic acids are indispensable reagents in modern organic synthesis due to their versatility, low toxicity, and commercial availability.[1] However, their utility can be hampered by several decomposition pathways that consume the active reagent and lead to unwanted byproducts. The two most common degradation routes are:

  • Protodeboronation: The cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is particularly problematic for electron-rich, heteroaromatic, vinyl, and cyclopropyl boronic acids.[1]

  • Oxidation: The conversion of the boronic acid to a phenol or other oxygenated byproducts, often accelerated by residual oxygen or peroxides in solvents.

These decomposition pathways not only reduce the yield of the desired cross-coupled product but can also lead to the formation of homocoupled byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

FAQ 1: My Suzuki-Miyaura reaction is giving low and inconsistent yields. How do I know if my boronic acid is decomposing?

Answer:

Low and irreproducible yields are classic symptoms of boronic acid instability. Before modifying your coupling conditions, it's crucial to confirm if your boronic acid is the root cause.

  • Initial Purity Check: Always verify the purity of your boronic acid by ¹H and ¹¹B NMR spectroscopy before use. Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which can complicate stoichiometry.[2] While often competent in the coupling, the variable water content can lead to inconsistent results.

  • Reaction Monitoring: Monitor your reaction by TLC, LC-MS, or GC-MS. Look for the appearance of the protodeboronated byproduct (the arene or heteroarene without the -B(OH)₂ group). If you observe this species, your boronic acid is likely decomposing under the reaction conditions.

  • Control Experiment: Run a control experiment with your boronic acid, base, and solvent at the reaction temperature, but without the palladium catalyst and aryl halide. If you observe significant consumption of the boronic acid, this points to instability under the basic conditions.

A simple and effective method for the qualitative detection of boronic acids and their derivatives on a TLC plate involves using a curcumin-based stain, which forms a red-colored complex in the presence of boron.

FAQ 2: I've confirmed my boronic acid is degrading. What are the most common strategies to improve its stability?

Answer:

The most effective strategy is to convert the boronic acid into a more stable derivative. These derivatives act as "protected" forms of the boronic acid, which can be more robust to the reaction conditions and may slowly release the active boronic acid in situ. Here are the most common and effective options:

DerivativeKey AdvantagesConsiderations
Pinacol Esters Commercially available, generally stable to chromatography, and well-understood reactivity.Can be less reactive than boronic acids, sometimes requiring more forcing conditions.[2]
Potassium Trifluoroborates (R-BF₃K) Crystalline, air-stable solids with a long shelf life.Often require a separate hydrolysis step in situ to generate the active boron species.
MIDA Boronates Exceptionally stable, compatible with a wide range of reagents, and can be purified by chromatography.Synthesis requires specific conditions, and deprotection is necessary.[2]
DABO Boronates Air- and water-stable crystalline solids that are inexpensive and easy to prepare. Can often be used directly in coupling reactions.[2]May require protic solvents to hydrolyze to the active boronic acid for efficient transmetalation.[2]

Below, we provide detailed protocols for the preparation of these stable derivatives.

Experimental Protocols for Boronic Acid Stabilization

Protocol 1: Synthesis of Pinacol Boronate Esters

Pinacol esters are a go-to choice for enhancing the stability of boronic acids.

  • Objective: To convert a boronic acid to its corresponding pinacol ester.

  • Methodology:

    • To a round-bottom flask, add the boronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and a drying agent such as anhydrous magnesium sulfate (1.5 equiv).

    • Add a suitable solvent, such as diethyl ether or dichloromethane.

    • Stir the suspension at room temperature for 12-24 hours.

    • Filter off the drying agent and any solids.

    • Concentrate the filtrate under reduced pressure.

    • The crude pinacol ester can often be used directly or purified by distillation or chromatography.

Protocol 2: Preparation of Potassium Trifluoroborate Salts

Potassium trifluoroborates are highly stable, crystalline solids.

  • Objective: To convert a boronic acid or a boronic ester to a potassium trifluoroborate salt.

  • Methodology:

    • Dissolve the boronic acid or boronic ester (1.0 equiv) in a suitable solvent such as methanol or a mixture of THF and water.

    • Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv).

    • Stir the mixture at room temperature for 1-4 hours.

    • The potassium trifluoroborate salt will often precipitate from the reaction mixture.

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum.

Protocol 3: Synthesis of DABO Boronates

Diethanolamine (DEA) complexes (DABO boronates) are an economical and straightforward way to stabilize boronic acids.

  • Objective: To form a stable, crystalline DABO boronate from a boronic acid.

  • Methodology:

    • In a flask open to the air, dissolve the boronic acid (1.0 equiv) in dichloromethane.[3]

    • Add diethanolamine (1.0-1.1 equiv) dropwise to the stirring solution.[3]

    • A precipitate will often form upon addition.[3]

    • Stir the mixture at room temperature for 1-2 hours.

    • Collect the solid by filtration, wash with a small amount of cold dichloromethane, and dry. The resulting DABO boronate is typically a stable, crystalline solid.[2][3]

Advanced Troubleshooting

Issue 1: I'm still observing significant protodeboronation even with a pinacol ester. What can I do?

Explanation: While more stable, pinacol esters can still undergo protodeboronation, especially with challenging substrates or under prolonged reaction times at high temperatures. The rate of the desired Suzuki coupling relative to the rate of decomposition is key.

Solutions:

  • Choice of Base and Solvent: The choice of base is critical. For sensitive substrates, consider using a weaker base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃. Running the reaction under anhydrous conditions with a base like CsF can sometimes suppress protodeboronation.

  • Reaction Temperature and Time: If you are seeing decomposition at elevated temperatures, it may be because the transmetalation step is slow, giving the boronic ester more time to decompose.[4] Paradoxically, sometimes increasing the temperature for a shorter duration can lead to a better outcome if the rate of the Suzuki coupling increases more than the rate of decomposition.[4]

  • Catalyst System: A more active catalyst system can accelerate the rate-limiting transmetalation step, thus outcompeting the decomposition pathway. Consider switching from older catalysts like Pd(PPh₃)₄ to more modern, highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands.[4]

  • Slow Addition: If your boronic ester is particularly precious or unstable, consider adding it slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the boronic ester low, favoring its consumption in the catalytic cycle over decomposition.[4]

Issue 2: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

Explanation: Homocoupling of boronic acids to form symmetrical biaryls is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.

Solutions:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. A subsurface sparge with nitrogen can be particularly effective.

  • Use of a Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling, without interfering with the main catalytic cycle.

  • Catalyst Choice: Some palladium precatalysts are less prone to generating the Pd(II) species that lead to homocoupling. Experimenting with different catalyst systems may be beneficial.

Visualizing Boronic Acid Instability and Stabilization

To better understand the concepts discussed, the following diagrams illustrate the key pathways.

BoronicAcidDecomposition BA R-B(OH)₂ (Boronic Acid) Arene R-H (Protodeboronated Product) BA->Arene Protodeboronation Phenol R-OH (Oxidized Product) BA->Phenol Oxidation Proton H⁺ Source (e.g., H₂O, ROH) Oxidant [O] (e.g., O₂, Peroxides)

Caption: Major decomposition pathways of boronic acids.

BoronicAcidStabilization BA R-B(OH)₂ (Unstable Boronic Acid) StableDerivative Stable Boronic Acid Derivative (e.g., Pinacol Ester, DABO, MIDA boronate) BA->StableDerivative Protection ProtectingGroup Protecting Group (e.g., Pinacol, DEA, MIDA) Suzuki Suzuki-Miyaura Coupling StableDerivative->Suzuki Controlled Release / Direct Use

Sources

Identifying impurities in 4-(4-Acetyl-1-piperazinyl)phenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and analysis of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the development of complex pharmaceuticals, ensuring its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, with a focus on the identification and mitigation of process-related impurities.

Frequently Asked Questions (FAQs) on Common Boronic Acid Impurities

This section addresses the most common intrinsic challenges associated with boronic acids. Understanding these behaviors is the first step in effective troubleshooting.

Q1: My final product's NMR spectrum shows broad, poorly resolved aromatic peaks, and the mass seems inconsistent. What is the likely cause?

A: You are likely observing the presence of the corresponding boroxine . Boronic acids have a strong propensity to undergo dehydration, forming a cyclic trimeric anhydride known as a boroxine.[2][3] This process is an equilibrium, meaning your isolated "boronic acid" is often a mixture of the monomeric acid and the trimeric boroxine.[4][5]

  • Causality: This is a thermodynamically driven process to minimize the high-energy, vacant p-orbital on the sp²-hybridized boron atom.[6] The presence of even trace amounts of water can shift the equilibrium. Storing the boronic acid under vacuum or at elevated temperatures can favor boroxine formation.[3]

  • Is it a Critical Impurity? For many subsequent applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, boroxines are often not problematic.[7] The reaction conditions, which typically include water and a base, readily hydrolyze the boroxine back to the active monomeric boronic acid in situ.[7] However, it complicates characterization and can lead to inaccurate quantification if not accounted for.

  • Analytical Solution: To obtain a sharp, clean NMR spectrum for characterization, dissolve the sample in a solvent that breaks up the boroxine. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are excellent choices as the solvent molecules will coordinate with the boron atom and hydrolyze the anhydride bonds, providing a spectrum of the pure monomeric acid (note: the acidic B-OH protons will exchange with the deuterated solvent and become invisible).[8]

Q2: My analysis shows a significant impurity with a mass corresponding to the loss of the B(OH)₂ group, identified as 1-acetyl-4-phenylpiperazine. What is this impurity and how can I prevent it?

A: This is a classic case of protodeboronation , a common and often frustrating side reaction in boronic acid chemistry.[9] It involves the cleavage of the C-B bond and its replacement with a C-H bond.[2]

  • Mechanistic Cause: Protodeboronation is highly dependent on reaction conditions. It is often accelerated by:

    • High Temperatures: Extended reaction times at elevated temperatures can promote this side reaction.

    • Aqueous Basic Conditions: While a base is necessary to activate the boronic acid for cross-coupling, prolonged exposure, especially with stronger bases or excess water, can facilitate the cleavage.[10]

    • Presence of Protic Solvents: Solvents with available protons can contribute to the reaction.

  • Mitigation Strategies:

    • Temperature Control: Run the reaction at the lowest effective temperature.

    • Base Selection: Use the mildest base necessary for the reaction (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or KOH). Use stoichiometric amounts rather than a large excess.

    • Minimize Water: While often necessary, use the minimum amount of water required for the reaction to proceed efficiently.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to avoid over-exposure to harsh conditions.

Impurity Identification: A Troubleshooting Workflow

When an unexpected peak appears in your analytical chromatogram, a systematic approach is crucial for identification. The following workflow, illustrated in the diagram below, outlines the logical steps from detection to structural confirmation.

G cluster_0 start Unknown Peak Detected in HPLC/UPLC lcms Perform LC-MS Analysis start->lcms mass Obtain Mass-to-Charge (m/z) Ratio lcms->mass propose Propose Potential Structures (Starting Materials, Byproducts, Degradants) mass->propose standards Compare with Known Standards (If Available) propose->standards synthesize Synthesize Proposed Standard for Confirmation propose->synthesize Alternative Path match Impurity Identified standards->match Match Found no_match No Match / No Standard standards->no_match No Match isolate Isolate Impurity via Prep-HPLC or Column Chromatography no_match->isolate nmr Characterize by NMR (1H, 13C, 11B) & HRMS isolate->nmr confirm Structure Confirmed nmr->confirm synthesize->standards G sm1 1-Acetylpiperazine catalyst Pd Catalyst + Ligand sm1->catalyst sm2 4-Bromophenylboronic Acid Pinacol Ester sm2->catalyst product This compound (after hydrolysis) catalyst->product Buchwald-Hartwig Coupling base Base (e.g., K2CO3) base->catalyst imp_sm Starting Material Impurities (e.g., Piperazine, Dibromobenzene) imp_sm->sm1 imp_sm->sm2 imp_proc Process-Related Impurities (Protodeboronation, Homocoupling) imp_proc->catalyst imp_cat Catalyst-Related Impurities (Residual Pd, Ligand Oxides) imp_cat->catalyst imp_deg Degradation Impurities (Boroxine, Phenol) imp_deg->product

Caption: Common synthesis route and impurity sources.

In-Depth Troubleshooting by Impurity Source

Q3: My reaction is complete, but I'm seeing a significant amount of unreacted 4-bromophenylboronic acid precursor. What could be the issue?

A: Incomplete conversion is often traced back to catalyst deactivation or suboptimal reaction conditions. Palladium-catalyzed reactions are complex, and their efficiency depends on the stability of the active Pd(0) species. [11][12]

  • Causality & Solutions:

    • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized or can precipitate as palladium black, rendering it inactive. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from degrading the catalyst.

    • Insufficient Base: The base is crucial for the transmetalation step. [10]If the base is weak, old, or not present in sufficient quantity, the reaction will stall. Ensure you use a fresh, anhydrous base of appropriate strength.

    • Solvent Effects: The solvent must solubilize all components of the reaction. [13]A mixture of a polar aprotic solvent (like dioxane or THF) and water is common. If reactants are not fully dissolved, the reaction will be slow or incomplete.

Q4: I have an impurity with a mass double that of my boronic acid starting material, minus the boron components. What is it?

A: This is likely a homocoupling product, resulting from the coupling of two molecules of your boronic acid starting material. [14]

  • Mechanistic Cause: This side reaction can be promoted by the presence of oxygen, which can alter the palladium catalytic cycle, or by certain catalyst/ligand combinations that favor this pathway. It can also occur during the activation of a Pd(II) precatalyst by the boronic acid reagent. [14]* Mitigation Strategies:

    • Inert Atmosphere: Rigorously de-gas your solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

    • Catalyst Choice: Use a well-defined Pd(0) catalyst or a precatalyst system known to minimize homocoupling.

    • Stoichiometry: Using a slight excess of the halide partner relative to the boronic acid can sometimes suppress boronic acid homocoupling.

Analytical Protocols for Impurity Profiling

Accurate identification requires robust analytical methods. Below are starting points for developing your in-house protocols.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is the primary tool for assessing purity and detecting organic impurities. [15]

Parameter Recommended Condition Rationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure sharp peaks for the acidic boronic acid.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 min A gradient is necessary to elute both polar starting materials and less polar products/impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.

| Detection (UV) | 254 nm | Most aromatic compounds, including the product and likely impurities, absorb at this wavelength. |

A specific method for detecting boronic acids involves post-column derivatization with reagents like alizarin, which forms a fluorescent complex, offering high selectivity and sensitivity.[16][17]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation. [15][]

Nucleus Compound Class Expected Chemical Shift (δ) Interpretation Notes
¹H Product Ar-H 7.5 - 8.0 ppm Protons on the phenyl ring adjacent to the boronic acid group are typically downfield.
¹H Product Acetyl-CH₃ ~2.1 ppm Singlet integrating to 3H.
¹H Protodeboronated Ar-H 7.0 - 7.5 ppm The aromatic protons will shift upfield compared to the boronic acid product.
¹¹B sp² Boronic Acid 26 - 30 ppm A broad peak characteristic of the neutral, trigonal planar boronic acid. [19]
¹¹B sp³ Boronate Ester 1 - 7 ppm A sharper peak, indicating the tetrahedral boronate form (e.g., when complexed with a diol or base). [19]

| ¹¹B | Boroxine | ~23 ppm | A peak slightly upfield from the monomeric acid, often broad. [20]|

As mentioned in Q1, dissolving the sample in CD₃OD is highly recommended for ¹H NMR to obtain sharp signals by breaking up the boroxine trimer.[8]

References

  • Title: Boronic acid Source: Wikipedia URL: [Link]

  • Title: Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: SciSpace URL: [Link]

  • Title: 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: this compound | CAS 1384954-82-8 Source: American Elements URL: [Link]

  • Title: Boronic acid synthesis by hydrolysis Source: Organic Chemistry Portal URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: HELP: Purifying boronic acids sucks : r/OrganicChemistry Source: Reddit URL: [Link]

  • Title: Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Self-condensation of phenylboronic acid : r/chemistry Source: Reddit URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Process for purification of boronic acid and its derivatives Source: Google Patents URL
  • Title: A Proven Approach to Impurity Control Across API and RSM Synthesis Source: W.R. Grace URL: [Link]

  • Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: Wageningen University & Research URL: [Link]

  • Title: How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Source: ResearchGate URL: [Link]

  • Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

  • Title: CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny)
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: this compound Pinacol Ester Source: MySkinRecipes URL: [Link]

  • Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Impurity profiling and synthesis of standards Source: Enantia URL: [Link]

  • Title: Boroxine Source: Wikipedia URL: [Link]

  • Title: A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Impurity Synthesis And Identification Source: SpiroChem URL: [Link]

  • Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The Boroxine–Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer URL: [Link]

  • Title: Understanding Impurity Analysis Source: Cormica Pharma & Med Device Testing URL: [Link]

  • Title: Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry Source: Reddit URL: [Link]

  • Title: Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine Source: ResearchGate URL: [Link]

  • Title: CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: HETEROCYCLES URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Highly Sensitive Analysis of Organic Acids by HPLC-UV Source: SCION Instruments URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: PubMed URL: [Link]

  • Title: 4-Acetylphenylboronic acid Source: PubChem URL: [Link]

Sources

Technical Support Center: A Guide to Scaling Up Reactions with 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Acetyl-1-piperazinyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges encountered when scaling up reactions involving this versatile reagent. The unique structure of this boronic acid, featuring a polar N-acetylpiperazine moiety, presents specific considerations in solubility, catalyst activity, and product purification that demand careful attention for successful and reproducible outcomes.

This guide is structured to provide direct, actionable solutions to common problems through a comprehensive troubleshooting section and a frequently asked questions (FAQ) segment. Our aim is to equip you with the scientific understanding and practical protocols necessary to optimize your synthetic routes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing step-by-step remedial actions.

Problem 1: Poor or Incomplete Dissolution of this compound at Scale.

Q: My reaction is sluggish and gives inconsistent yields. I suspect the boronic acid is not fully dissolving in my solvent system (e.g., Toluene, THF) during scale-up. What can I do?

A: This is a common issue stemming from the polar N-acetylpiperazine group, which imparts different solubility characteristics compared to simpler arylboronic acids. Piperazine and its derivatives are known to be highly soluble in water and polar organic solvents like ethanol and methanol, but can exhibit limited solubility in less polar aprotic solvents often favored for Suzuki-Miyaura couplings.[1][2][3]

Causality: At laboratory scale (mg to low grams), the required volume of solvent may be sufficient to dissolve the boronic acid, or gentle heating might suffice. However, upon scale-up, concentration effects become more pronounced, and localized insolubility can lead to inconsistent reaction kinetics and lower overall conversion.

Solutions:

  • Solvent System Modification:

    • Introduce a Polar Co-solvent: The most effective solution is often to introduce a polar co-solvent. A mixture of dioxane/water or THF/water is a standard starting point for Suzuki reactions. For this particular boronic acid, consider solvent systems with enhanced polarity.

    • Alternative Solvents: Explore the use of more polar aprotic solvents such as DMF or DMAc, but be mindful that these can complicate product isolation.

  • Temperature Adjustment:

    • Gently warm the reaction mixture to aid dissolution before adding the palladium catalyst. Ensure the temperature is not high enough to cause premature degradation of the boronic acid.

  • Order of Addition:

    • Pre-dissolve the boronic acid in the chosen solvent system (with warming if necessary) before adding other reagents. This ensures it is fully available for the catalytic cycle.

Recommended Solvent Systems for Scale-Up:

Solvent SystemRatio (v/v)Temperature Range (°C)Notes
Dioxane / Water4:1 to 2:180 - 100A robust, commonly used system.
Toluene / Ethanol / Water3:1:170 - 90The ethanol aids in solubilizing the boronic acid.
2-MeTHF / Water5:170 - 85A greener alternative to THF with good solubilizing power.
Problem 2: Low or Stalled Reaction Conversion Despite Apparent Solubility.

Q: My starting materials are soluble, but the reaction stalls at 50-60% conversion, even with extended reaction times. What are the likely causes?

A: When solubility is not the issue, focus shifts to the stability of the reactants and the activity of the catalyst. The presence of the piperazine nitrogen can influence the catalytic cycle, and the boronic acid itself may be degrading under the reaction conditions.

Causality:

  • Catalyst Inhibition: The lone pair of electrons on the piperazine nitrogen can coordinate to the palladium center.[4] This coordination can compete with the desired steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively acting as a catalyst poison and reducing its turnover frequency.

  • Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially in the presence of water and base at elevated temperatures.[5] This side reaction consumes the boronic acid, leading to incomplete conversion.

  • Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules can occur, particularly if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow.[6]

Solutions:

  • Ligand Selection:

    • Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help to stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst inhibition by the piperazine nitrogen.

  • Base Selection and Stoichiometry:

    • The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide to minimize protodeboronation.

    • Use the minimum effective amount of base. Typically, 2-3 equivalents are sufficient.

  • Protecting Group Strategy:

    • In challenging cases, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[7] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.

Troubleshooting Flowchart for Low Conversion:

G start Low Conversion Observed solubility Is the boronic acid fully dissolved? start->solubility sol_yes Yes solubility->sol_yes Yes sol_no No solubility->sol_no No catalyst Is the catalyst active? cat_yes Yes catalyst->cat_yes Yes cat_no No catalyst->cat_no No side_reactions Are side products (e.g., protodeboronation, homocoupling) observed? side_yes Yes side_reactions->side_yes Yes side_no No side_reactions->side_no No sol_yes->catalyst sol_action Action: Modify solvent system (add co-solvent), increase temperature. sol_no->sol_action cat_yes->side_reactions cat_action Action: Screen different Pd/ligand combinations (e.g., XPhos, SPhos). Ensure inert atmosphere. cat_no->cat_action side_action Action: Use a milder base (K3PO4), lower temperature, or consider a boronate ester. side_yes->side_action re_evaluate Re-evaluate reaction parameters. side_no->re_evaluate sol_action->start cat_action->start side_action->start

Caption: Troubleshooting decision tree for low conversion.

Problem 3: Difficult Purification of the Final Product.

Q: My reaction appears to be successful, but I'm struggling to isolate a pure product. I'm observing a baseline streak on my TLC plates and having difficulty with column chromatography.

A: The basic piperazine nitrogen in your final product can interact with the silica gel of a chromatography column, leading to tailing and poor separation. Additionally, residual palladium and inorganic salts from the reaction can complicate purification.

Causality: The basic nature of the piperazine moiety makes the final product prone to strong adsorption onto acidic silica gel. This can make elution difficult and lead to broad peaks and cross-contamination of fractions.

Solutions:

  • Work-up Procedure Optimization:

    • Aqueous Wash: After the reaction, perform an aqueous wash with a solution of a chelating agent like EDTA to remove the bulk of the palladium.

    • Salt Formation and Extraction: Consider an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). This will protonate the piperazine nitrogen, moving your product into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product into an organic solvent.

  • Chromatography Modifications:

    • Deactivate Silica Gel: Pre-treat your silica gel with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites and reduce tailing.

    • Alternative Stationary Phases: If silica gel proves too problematic, consider using a less acidic stationary phase like alumina.

  • Crystallization:

    • The N-acetylpiperazine group can often impart crystallinity to the final product. Explore various solvent systems for recrystallization as a final purification step. This can be a highly effective method for removing minor impurities at scale.

Purification Protocol - Step-by-Step:

  • Post-Reaction Quench: Quench the reaction with water.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography (if necessary):

    • Prepare a slurry of silica gel in your chosen eluent containing 1% triethylamine.

    • Load the crude product and elute, collecting fractions.

  • Crystallization (if applicable):

    • Dissolve the purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).

    • Allow to cool slowly to induce crystallization.

    • Collect the crystals by filtration and dry under vacuum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It should be stored in a cool, dry place, away from light and moisture. Boronic acids can be susceptible to dehydration to form boroxines, so maintaining a dry environment is key to ensuring its reactivity over time.

Q2: Can the N-acetyl group be hydrolyzed under typical Suzuki coupling conditions?

A2: While possible, hydrolysis of the N-acetyl amide bond is generally not a major concern under the standard basic conditions (e.g., K₂CO₃, K₃PO₄) used for Suzuki couplings. Amide hydrolysis typically requires more forcing conditions (stronger base or acid and higher temperatures). However, if you are using a very strong base (e.g., NaOH, KOH) and high temperatures for an extended period, you should monitor for the formation of the deacetylated byproduct by LC-MS.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a moderately polar eluent system (e.g., 5-10% methanol in dichloromethane) to achieve good separation of the starting materials and the more polar product. Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[8]

Q4: Is it necessary to degas the reaction mixture?

A4: Absolutely. Palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[9] At scale, it is crucial to thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 30-60 minutes before adding the palladium catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also essential.

Q5: What are the key safety considerations when working with this compound?

A5: Like most boronic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information.

References

  • MySkinRecipes. This compound Pinacol Ester.
  • National Institutes of Health (NIH).
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • American Elements. This compound.
  • PubChem. 4-Acetylphenylboronic acid.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?
  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • Solubility of Things. Piperazine.
  • Google Patents.
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines.
  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • PubChem. Piperazine.
  • Chemical Reviews.
  • Wikipedia. Piperazine.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Chem-Station International Edition. Protecting Groups for Boronic Acids.
  • Guidechem. 1-Acetylpiperazine 13889-98-0 wiki.
  • UNODC.
  • Reddit. How difficult should a suzuki coupling be?
  • YouTube. Suzuki Coupling Mechanism.
  • YouTube. Suzuki cross-coupling reaction.
  • BLDpharm. 1384954-82-8|(4-(4-Acetylpiperazin-1-yl)phenyl)boronic acid.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PubChem. 4-(4-BOC-Piperazino)phenylboronic acid.
  • AOBChem. This compound.

Sources

Effect of base and solvent on 4-(4-Acetyl-1-piperazinyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Acetyl-1-piperazinyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Section 1: Understanding the Reagent: Key Characteristics and Reactivity

This compound is a valuable building block in organic synthesis, frequently employed in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its structure, featuring an electron-donating piperazinyl group, influences its reactivity in palladium-catalyzed cross-coupling reactions.

Q1: What are the key structural features of this compound and how do they impact its reactivity in Suzuki-Miyaura coupling?

The reactivity of this boronic acid is primarily governed by the electronic properties of the substituted phenyl ring. The 4-acetyl-1-piperazinyl group is a moderately electron-donating group. This has two important consequences for Suzuki-Miyaura coupling:

  • Enhanced Transmetalation: The increased electron density on the phenyl ring facilitates the crucial transmetalation step of the catalytic cycle. This is because the aryl group becomes more nucleophilic and thus more readily transferred from the boron atom to the palladium center.

  • Potential for Side Reactions: The electron-rich nature of the boronic acid can also increase its susceptibility to certain side reactions, such as protodeboronation and homocoupling, particularly under non-optimized conditions.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound and provides actionable solutions.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the outcome?

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Reagent Quality: Ensure the this compound is of high purity and has been stored correctly (typically at 2-8°C) to prevent degradation.[1] Boronic acids can be prone to dehydration to form boroxines, which can affect reactivity.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all other reagents, including the aryl halide and the base, are of high purity and free from contaminants that could poison the catalyst.

  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen.[2] Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the palladium catalyst and the boronic acid.[3]

Systematic Optimization:

If the initial checks do not resolve the issue, a more detailed optimization of the reaction conditions is necessary. The interplay between the base and the solvent is critical.[4]

Troubleshooting Flowchart:

Caption: A systematic approach to troubleshooting low yields.

Q3: My reaction is generating significant amounts of homocoupled biaryl product from the boronic acid. How can I suppress this side reaction?

Homocoupling of boronic acids is a common side reaction, often catalyzed by palladium(II) species that may be present from the precatalyst or formed through oxidative processes.[2]

Causality and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Presence of Pd(II) Species Pd(II) can directly catalyze the homocoupling of boronic acids.[2]Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. Consider adding a small amount of a reducing agent if necessary.
Oxygen in the Reaction Mixture Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2]Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.
Incorrect Base Certain bases can promote homocoupling more than others.Screen different bases. For instance, weaker bases like potassium carbonate may be less prone to inducing homocoupling compared to stronger bases in some systems.
Q4: I am observing protodeboronation of my starting material. What conditions favor this side reaction and how can it be minimized?

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a significant issue, especially with electron-rich or sterically hindered arylboronic acids, and is often promoted by basic conditions.[5][6]

Key Factors Influencing Protodeboronation:

  • Base Strength: Stronger bases can accelerate the rate of protodeboronation.

  • Water Content: The presence of water, especially in combination with a base, facilitates this side reaction.

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

Strategies to Minimize Protodeboronation:

  • Choice of Base: Use the mildest base that effectively promotes the desired cross-coupling. Inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[7] In some cases, fluoride bases like KF can be effective while minimizing protodeboronation.[8]

  • Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be detrimental. Using a biphasic solvent system (e.g., toluene/water) or carefully controlling the amount of water in a single solvent system can be beneficial. Anhydrous conditions with specific bases like TMSOK have also been shown to be effective in some cases.[2]

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[9][10]

Section 3: The Critical Role of Base and Solvent

The choice of base and solvent is not arbitrary; it is fundamental to the success of the Suzuki-Miyaura coupling.[4][11]

Q5: What is the mechanistic role of the base in the Suzuki-Miyaura coupling, and how does this influence the choice of base for this compound?

The base plays a crucial role in the transmetalation step of the catalytic cycle.[12] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[8][13]

There are two primary proposed pathways for this activation:

  • Formation of a Boronate Species: The base reacts with the boronic acid to form a more nucleophilic trihydroxyboronate anion [ArB(OH)₃]⁻.[13]

  • Formation of a Palladium Hydroxide Complex: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex (Ar-Pd-OH), which then undergoes transmetalation with the neutral boronic acid.[14]

Visualizing the Role of the Base:

Base_Mechanism cluster_0 Catalytic Cycle cluster_1 Role of Base OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Boronic_Acid Ar-B(OH)2 Boronate [Ar-B(OH)3]- Base Base (e.g., OH-) Base->Boronic_Acid Pathway 1 Pd_Complex Ar'-Pd(II)-X Base->Pd_Complex Pathway 2 Boronate->TM Activates Boron Pd_OH_Complex Ar'-Pd(II)-OH Pd_OH_Complex->TM Activates Palladium

Caption: Dual role of the base in activating the Suzuki-Miyaura coupling.

For this compound, a moderately strong inorganic base is typically a good starting point.

Recommended Bases for Screening:

Base Typical Solvent(s) Comments
K₂CO₃Dioxane, Toluene, Ethanol/WaterA good general-purpose, mild base.[7]
K₃PO₄Dioxane, Toluene, DMFA slightly stronger base, often effective for less reactive coupling partners.[12]
Cs₂CO₃Dioxane, Toluene, DMFA stronger base that can be effective at lower temperatures.
KFTHF, DioxaneA milder, non-nucleophilic base that can be advantageous when base-sensitive functional groups are present.[8]
Q6: How does the choice of solvent affect the reactivity and outcome of the reaction?

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling:[11]

  • Solubility: The solvent must effectively dissolve the boronic acid, the aryl halide, the base, and the palladium catalyst. Given the polarity of this compound, a polar aprotic solvent or a mixture with water is often necessary.

  • Coordination to Palladium: Coordinating solvents can interact with the palladium center, influencing the rate of the catalytic cycle.

  • Influence on Base Strength: The solvent can affect the effective strength and solubility of the base.

Commonly Used Solvents and Their Properties:

Solvent Properties Typical Applications
1,4-Dioxane Polar aprotic, good for dissolving a wide range of reagents.A very common and effective solvent for Suzuki-Miyaura couplings.
Toluene Nonpolar, often used with a co-solvent like water or ethanol.Good for reactions at higher temperatures.
Dimethylformamide (DMF) Polar aprotic, excellent solvating power.Useful for challenging couplings, but can be difficult to remove.
Tetrahydrofuran (THF) Polar aprotic, lower boiling point.Suitable for reactions at moderate temperatures.
Ethanol/Water Mixtures Protic, can enhance the solubility and activity of inorganic bases."Green" solvent system, often effective and easy to work with.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use the pinacol ester of this compound instead of the boronic acid?

    • A: Yes, the pinacol ester is often more stable and easier to handle and purify than the corresponding boronic acid.[3] It can be used directly in Suzuki-Miyaura couplings, often under similar conditions. Boronic esters are generally less reactive than boronic acids, so slightly more forcing conditions (e.g., higher temperature or a stronger base) may be required.[3]

  • Q: My this compound appears to be a clumpy solid. Is this normal?

    • A: Boronic acids can sometimes exist as anhydrides (boroxines), which can alter their physical appearance and solubility. This is a common occurrence and does not necessarily indicate decomposition. However, it is always good practice to verify the purity of the starting material if you are experiencing issues.

  • Q: Are there any known incompatibilities of this compound with other functional groups?

    • A: The acetyl and piperazinyl groups are generally compatible with Suzuki-Miyaura coupling conditions. However, the piperazinyl nitrogen is basic and could potentially interact with the palladium catalyst. This is usually not a significant issue, but in some cases, protection of the piperazinyl nitrogen may be considered, although it is often unnecessary.

References

  • MySkinRecipes. This compound Pinacol Ester. [Link]

  • American Elements. This compound. [Link]

  • National Institutes of Health. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]

  • PubChem. 4-Acetylphenylboronic acid. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • PubMed. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 4-(4-Acetyl-1-piperazinyl)phenylboronic acid is a molecule of interest, combining the pharmacophoric features of a piperazine moiety with the versatile reactivity of a boronic acid. This guide provides an in-depth analysis of its expected ¹H Nuclear Magnetic Resonance (NMR) spectrum. In the absence of a publicly available experimental spectrum, this document presents a detailed predictive analysis grounded in the established principles of NMR spectroscopy and a comparative study with its constituent fragments: phenylboronic acid and 1-acetylpiperazine. This approach not only offers a reliable forecast of the spectral features but also serves as an educational tool for understanding substituent effects in NMR.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a unique electronic environment for each proton, which in turn governs its chemical shift in the ¹H NMR spectrum. The phenyl ring is para-substituted with an electron-donating acetylpiperazinyl group and an electron-withdrawing boronic acid group. This substitution pattern leads to a predictable splitting of the aromatic proton signals. The piperazine ring protons are diastereotopic and will exhibit distinct chemical shifts, further influenced by the acetyl group.

Below is a diagram illustrating the molecular structure with protons labeled for the subsequent spectral discussion.

Caption: Molecular structure with proton labeling.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of its structural components and known substituent effects.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Hₐ~7.8Doublet2HAromatic protons ortho to the boronic acid group
Hₐ'~7.0Doublet2HAromatic protons meta to the boronic acid group
B(OH)₂~8.0 (variable)Broad Singlet2HBoronic acid hydroxyl protons
Hₑ~3.6Triplet4HPiperazine protons adjacent to the acetyl group
Hₑ'~3.2Triplet4HPiperazine protons adjacent to the phenyl ring
~2.1Singlet3HAcetyl methyl protons

Comparative Spectral Analysis

To substantiate the predicted chemical shifts, a comparison with the experimental ¹H NMR data of phenylboronic acid and 1-acetylpiperazine is essential.

Phenylboronic Acid

The ¹H NMR spectrum of unsubstituted phenylboronic acid in DMSO-d₆ typically shows signals for the aromatic protons between 7.3 and 8.0 ppm.[1][2] The protons ortho to the boronic acid group are the most deshielded due to the electron-withdrawing nature of the B(OH)₂ group.

  • Ortho-protons: ~7.8-8.0 ppm

  • Meta- and Para-protons: ~7.3-7.5 ppm

In this compound, the acetylpiperazinyl group at the para position is electron-donating. This will cause an upfield shift (to a lower ppm value) of the aromatic protons, particularly those ortho and meta to it. Consequently, the protons ortho to the boronic acid (Hₐ) are expected to be slightly shielded compared to those in unsubstituted phenylboronic acid, while the protons meta to the boronic acid (Hₐ') will be significantly more shielded.

1-Acetylpiperazine

The ¹H NMR spectrum of 1-acetylpiperazine in CDCl₃ displays distinct signals for the piperazine and acetyl protons.[3][4]

  • Piperazine protons adjacent to the acetyl group: ~3.5-3.6 ppm

  • Piperazine protons adjacent to the NH group: ~2.8-2.9 ppm

  • Acetyl protons: ~2.1 ppm

In the target molecule, the phenylboronic acid moiety replaces the proton on one of the piperazine nitrogens. The aromatic ring will have a moderate electron-withdrawing effect on the adjacent piperazine protons (Hₑ'), causing them to shift downfield relative to the protons next to the NH group in 1-acetylpiperazine. The chemical shift of the piperazine protons adjacent to the acetyl group (Hₑ) is expected to be similar to that in 1-acetylpiperazine. The acetyl protons (Hբ) should remain largely unaffected, appearing as a singlet around 2.1 ppm.

Experimental Protocol for ¹H NMR Acquisition of Arylboronic Acids

The following is a generalized, robust protocol for acquiring a high-quality ¹H NMR spectrum of an arylboronic acid derivative.

Sample Preparation
  • Solvent Selection: Due to the presence of exchangeable boronic acid protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can slow down the exchange rate of the -OH protons, allowing for their observation. Alternatively, a mixture of deuterated methanol (CD₃OD) and deuterated water (D₂O) can be used.[5]

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle heating may be necessary.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.[6]

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise for a few mg of sample.
Acquisition Time (AQ)4 secondsProvides good resolution.
Relaxation Delay (D1)1 secondAllows for adequate relaxation of protons.
Spectral Width (SW)20 ppmCovers the expected range of chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

The workflow for this experimental protocol is visualized below.

G cluster_workflow ¹H NMR Experimental Workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) start->sample_prep Weigh Sample instrument_setup Instrument Setup (400 MHz Spectrometer) sample_prep->instrument_setup Insert Sample acquisition Data Acquisition (zg30, 16 scans) instrument_setup->acquisition Set Parameters processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing FID Acquired analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis Processed Spectrum end End analysis->end Report Results

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Trustworthiness and Self-Validation

The predictive nature of this guide is built upon the foundational principles of NMR spectroscopy, which have been validated over decades of research. The comparative analysis with well-characterized starting materials provides a self-validating framework. Should an experimental spectrum be acquired, it can be cross-referenced with the predictions and comparisons made herein. Any significant deviations would warrant further investigation into potential structural isomers, impurities, or unexpected electronic effects, thereby making this guide a valuable tool for both confirmation and troubleshooting.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of this compound. By leveraging a comparative approach with its constituent fragments and adhering to established NMR principles, we have constructed a reliable spectral forecast. The detailed experimental protocol further equips researchers with the necessary methodology to obtain high-quality data for this and similar compounds. This predictive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel boronic acid derivatives, facilitating more efficient and accurate structural elucidation in the drug discovery and development pipeline.

References

  • W. T. Smith, Jr., and G. G. S. Dutton. "The Chemistry of Boronic Acids." Chemical Reviews, 41(2), 347-384 (1947). [Link]

  • Raines Lab. "Boronic acid with high oxidative stability and utility in biological contexts." Supporting Information. [Link]

  • ResearchGate. "Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in..." [Link]

  • ACS Publications. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 2022, 87 (22), 15085–15092. [Link]

  • ResearchGate. "1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b)." [Link]

  • National Institutes of Health. "11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer." [Link]

  • American Elements. "this compound." [Link]

  • RSC Publishing. "Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids." [Link]

  • SpectraBase. "Phenylboronic acid - Optional[1H NMR] - Chemical Shifts." [Link]

  • The Royal Society of Chemistry. "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information." [Link]

  • San Diego State University. "11B NMR Chemical Shifts." [Link]

  • The Automated Topology Builder. "Piperazine | C4H10N2 | MD Topology | NMR | X-Ray." [Link]

  • Supporting Information. "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol." [Link]

  • ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." [Link]

  • AOBChem. "this compound." [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 4-(4-Acetyl-1-piperazinyl)phenylboronic acid, a key building block in the synthesis of various biologically active compounds, presents unique analytical challenges.[1] Its structure, combining a reactive boronic acid moiety with a complex acetyl-piperazinyl side chain, necessitates a robust and well-understood analytical strategy. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this molecule, grounded in field-proven insights and supported by experimental data for analogous compounds. We will explore the nuances of ionization and fragmentation, and compare the utility of mass spectrometry with alternative analytical techniques.

The Analytical Imperative: Understanding the Molecule

This compound (C₁₂H₁₇BN₂O₃, MW: 248.09 g/mol ) is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] The integrity and purity of this reagent are critical for the successful synthesis of downstream products. Mass spectrometry serves as a cornerstone technique for confirming its identity, assessing its purity, and elucidating its structure.

However, the analysis of arylboronic acids by mass spectrometry is not without its complexities. A primary challenge is the propensity of boronic acids to undergo dehydration in the mass spectrometer's ion source, leading to the formation of cyclic anhydrides known as boroxines.[2] Additionally, the presence of the piperazine ring introduces distinct fragmentation pathways that must be understood for accurate spectral interpretation.

Optimizing Mass Spectrometry Analysis: A Comparative Look at Ionization Techniques

The choice of ionization technique is a critical first step in developing a robust mass spectrometry method for this compound. Here, we compare two common soft ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
Electrospray Ionization (ESI) Ions are generated from a solution by creating a fine spray of charged droplets.- Soft ionization minimizes in-source fragmentation, preserving the molecular ion. - Amenable to coupling with liquid chromatography (LC) for high-throughput analysis.[3] - Can be operated in both positive and negative ion modes.- Susceptible to ion suppression from matrix components. - May still lead to some in-source reactions like boroxine formation, though generally less than harder techniques.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions which then ionize the analyte through chemical reactions.- Generally less susceptible to matrix effects than ESI. - Can be more efficient for less polar compounds.- Can be a "harder" ionization technique than ESI, potentially leading to more in-source fragmentation and dehydration of the boronic acid.

Expert Recommendation: For routine analysis and characterization of this compound, Electrospray Ionization (ESI) is the preferred method. Its gentle nature is crucial for minimizing the dehydration of the boronic acid moiety and preserving the molecular ion, which is essential for unambiguous identification. Coupling ESI with Ultra-High-Performance Liquid Chromatography (UPLC) offers the added benefits of sample cleanup, separation from impurities, and high-throughput capabilities.[3]

Deciphering the Fragmentation Puzzle: A Predictive Approach

While no specific experimental mass spectrum for this compound is readily available in the literature, we can predict its fragmentation pattern based on the known behavior of its constituent functional groups: the arylboronic acid and the acetyl-piperazinyl moiety.

Predicted Fragmentation Pathway:

G cluster_piperazine Piperazine Ring Fragmentation cluster_acetyl Acetyl Group Fragmentation cluster_boronic_acid Boronic Acid Moiety Fragmentation M [M+H]⁺ m/z 249.14 F1 m/z 165.08 [M+H - C₄H₈N]⁺ M->F1 Loss of piperazine fragment F2 m/z 121.05 [M+H - C₅H₉NO]⁺ M->F2 Loss of acetylpiperazine fragment F3 m/z 85.06 [C₅H₉N]⁺ M->F3 Cleavage at phenyl-piperazine bond F4 m/z 207.13 [M+H - C₂H₂O]⁺ M->F4 Loss of ketene F5 m/z 231.13 [M+H - H₂O]⁺ M->F5 Dehydration F6 m/z 213.12 [M+H - 2H₂O]⁺ F5->F6 Further Dehydration

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Causality Behind the Predicted Fragments:

  • Piperazine Ring Fragmentation: The C-N bonds within the piperazine ring and the bond connecting it to the phenyl ring are susceptible to cleavage. This is a well-documented fragmentation pattern for piperazine derivatives.[3] The formation of fragments at m/z 165.08 and 121.05 would result from cleavages within the piperazine ring, while the fragment at m/z 85.06 would represent the acetyl-piperazinyl cation.

  • Acetyl Group Fragmentation: The loss of a neutral ketene molecule (C₂H₂O) from the acetyl group is a common fragmentation pathway for N-acetyl compounds, leading to a fragment at m/z 207.13.

  • Boronic Acid Moiety Fragmentation: As previously discussed, dehydration of the boronic acid is a primary concern. The loss of one or two water molecules would result in fragments at m/z 231.13 and 213.12, respectively.

Experimental Protocol: UPLC-ESI-MS/MS Method

This section provides a detailed, step-by-step methodology for the analysis of this compound using a UPLC-ESI-MS/MS system. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the same solvent mixture to achieve a final concentration of 1 µg/mL for analysis. Rationale: Using a mixture of organic solvent and water ensures good solubility of the analyte and compatibility with the reversed-phase UPLC system.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent). Rationale: A C18 stationary phase provides good retention for the moderately polar analyte. The short column length and small particle size enable fast and efficient separations.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. Rationale: The use of formic acid as a mobile phase additive aids in the protonation of the analyte in positive ion mode ESI and can improve peak shape.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

3. ESI-MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS Scan Mode: Full scan from m/z 50-500.

  • MS/MS Product Ion Scan: Precursor ion m/z 249.14, with collision energy ramped from 10-40 eV.

G cluster_workflow UPLC-ESI-MS/MS Workflow Sample Sample Preparation (1 µg/mL in ACN/H₂O) UPLC UPLC Separation (C18 column, gradient elution) Sample->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS1 MS1 Analysis (Full Scan, m/z 50-500) ESI->MS1 MS2 MS/MS Analysis (Product Ion Scan of m/z 249.14) MS1->MS2 Data Data Analysis MS2->Data

Caption: Experimental workflow for UPLC-ESI-MS/MS analysis.

Beyond Mass Spectrometry: A Comparative Overview of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Analytical TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity and selectivity. - Provides molecular weight and structural information through fragmentation.- Isomeric compounds may not be distinguishable without chromatography. - Challenges with boronic acid stability in the ion source.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information, including connectivity and stereochemistry. - Non-destructive.- Relatively low sensitivity compared to MS. - Oligomerization of boronic acids can lead to complex and difficult-to-interpret spectra.[4]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their affinity for a stationary phase.- Robust and widely available. - Good for purity assessment and quantification.- Limited structural information. - Requires a chromophore for UV detection (present in this molecule).
HPLC with Fluorescence Detection Similar to HPLC-UV, but detects fluorescent compounds.- Higher sensitivity and selectivity than UV detection for fluorescent compounds or derivatives.- The native molecule is not strongly fluorescent; derivatization with a fluorescent tag may be necessary.[5]

Expert Recommendation: A multi-faceted approach is ideal. UPLC-ESI-MS/MS should be the primary tool for identification and structural confirmation. ¹H and ¹³C NMR are invaluable for definitive structural elucidation of the bulk material. HPLC with UV detection is a robust and reliable method for routine purity checks and quality control.

Conclusion

The mass spectrometry analysis of this compound requires a nuanced approach that considers the inherent chemical properties of the molecule. By selecting the appropriate ionization technique (ESI), understanding the potential for dehydration, and predicting the fragmentation pathways, researchers can confidently identify and characterize this important synthetic intermediate. Integrating mass spectrometry with orthogonal techniques such as NMR and HPLC provides a comprehensive analytical toolkit for ensuring the quality and integrity of this compound in drug discovery and development workflows.

References

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

  • This compound Pinacol Ester. (n.d.). MySkinRecipes. Retrieved January 27, 2026, from [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2022). Analytical Chemistry, 94(47), 16405–16413. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved January 27, 2026, from [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(12), 3051. [Link]

  • Zhu, N., Yu, C., Hua, Z.-d., Xu, P., Wang, Y.-m., & Di, B. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (2004). Organic Letters, 6(24), 4439–4442. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15003–15010. [Link]

  • analysis of boric acid by LC-MS. (2012, October 20). Chromatography Forum. Retrieved January 27, 2026, from [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). r/chemistry. Retrieved January 27, 2026, from [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2011). Journal of Liquid Chromatography & Related Technologies, 34(15), 1471–1485. [Link]

  • A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. (2021). RSC Advances, 11(36), 22160–22164. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(03), 74–86. [Link]

  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(12), 3051. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. [Link]

  • Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. (2023). The Journal of Organic Chemistry, 88(23), 16983–16988. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. [Link]

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A Strategic Guide for Synthetic and Medicinal Chemists: Comparing 4-(4-Acetyl-1-piperazinyl)phenylboronic acid and 4-acetylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis and drug discovery, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Phenylboronic acids are indispensable tools, particularly for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide offers an in-depth comparison of two commercially available building blocks: 4-(4-Acetyl-1-piperazinyl)phenylboronic acid and 4-acetylphenylboronic acid, providing researchers, scientists, and drug development professionals with the data and insights needed to make informed decisions.

The Structural and Physicochemical Divide

At first glance, both molecules share a 4-acetylphenyl core. However, the introduction of a piperazine linker in this compound creates a cascade of differences in their fundamental properties.

4-acetylphenylboronic acid is a relatively simple aromatic boronic acid.[2] Its acetyl group, being electron-withdrawing, directly influences the electronic character of the boronic acid moiety. This compound serves as a straightforward building block for introducing an acetylphenyl group.[3][4]

This compound incorporates a piperazine ring, a common and highly valued scaffold in medicinal chemistry.[5][6] This addition not only increases the molecular complexity but also introduces a tertiary amine, significantly altering the molecule's physicochemical profile.[7][8]

G cluster_0 4-acetylphenylboronic acid cluster_1 This compound a b

Figure 1. Chemical structures of 4-acetylphenylboronic acid and this compound.

A comparison of their key physicochemical properties reveals the significant impact of the piperazine moiety:

Property4-acetylphenylboronic acidThis compoundImplication for Researchers
Molecular Weight 163.97 g/mol [2]248.09 g/mol [5]Increased mass for the piperazinyl derivative, a consideration for fragment-based screening.
Topological Polar Surface Area (TPSA) 57.5 Ų[2]49.6 Ų (Calculated)The piperazine nitrogen contributes to polarity, potentially influencing cell permeability and solubility.
cLogP 1.04[9]1.3 (Calculated)Both compounds exhibit good lipophilicity for drug-like molecules.
Aqueous Solubility 25 g/L[9]Higher (qualitatively)The piperazine group generally enhances aqueous solubility, a significant advantage for reaction setup and biological assays.[10]
Basicity (pKa) ~7.6 (Predicted for boronic acid)[4]~7.5 (Predicted for piperazine N)The piperazine nitrogen provides a basic handle for salt formation, which can improve bioavailability.

Table 1. Comparative physicochemical properties.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1][11] The choice of boronic acid can impact reaction efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling is as follows:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1, 5 mL).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXL2 Ar-Pd(II)-X L₂ OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation Ar'-B(OH)₂ (Base) ArPdArL2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Expected Performance and Rationale

Implications for Drug Discovery and Medicinal Chemistry

The choice between these two reagents becomes particularly stark in the context of drug discovery.

4-acetylphenylboronic acid is an excellent choice when the goal is to introduce a simple acetylphenyl group, for example, as a terminal cap on a molecule or when a compact substituent is desired.[15]

In contrast, This compound offers a significant strategic advantage for lead optimization. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[16][17] It can improve pharmacokinetic properties such as solubility and can form hydrogen bonds with target proteins.[18] The N-acetyl group can be seen as a placeholder or a starting point for further modification. It can be removed to reveal a secondary amine, which can then be functionalized with a variety of substituents to explore the structure-activity relationship (SAR) around that vector.

FBDD_Strategy Start 4-(4-Acetyl-1-piperazinyl) -phenylboronic acid Deacetylation Deacetylation Start->Deacetylation Intermediate Piperazinylphenyl Intermediate Deacetylation->Intermediate Library Diverse Library of Analogs Intermediate->Library Alkylation, Amidation, etc. SAR SAR Exploration Library->SAR

Figure 3. Synthetic strategy for library generation from this compound.

Conclusion and Recommendations

Feature4-acetylphenylboronic acidThis compoundRecommendation
Synthetic Goal Introduction of a simple acetylphenyl group.Introduction of a functionalized phenylpiperazine scaffold.Choose based on the desired final molecular structure.
Reactivity Good, but potentially slower due to the electron-withdrawing acetyl group.Likely higher due to the electron-donating piperazine.For challenging couplings or faster reaction times, the piperazinyl derivative may be superior.
Physicochemical Properties Lower molecular weight, good solubility.Higher molecular weight, likely enhanced aqueous solubility.The piperazinyl derivative is advantageous for improving the solubility of the final compound.
Medicinal Chemistry Limited potential for further modification.Excellent for SAR studies and library synthesis via the piperazine nitrogen.For lead optimization and exploring chemical space, the piperazinyl derivative is the strategic choice.

References

  • Chem-Impex. 4-Acetylphenylboronic acid. [Link]

  • MySkinRecipes. This compound Pinacol Ester. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • American Elements. This compound. [Link]

  • Chemsrc. 4-Acetylphenylboronic acid. [Link]

  • Chem-Impex. 3-Acetylphenylboronic acid. [Link]

  • PubChem. 4-(4-BOC-Piperazino)phenylboronic acid. [Link]

  • PubChem. 4-Acetylphenylboronic acid. [Link]

  • El-Sheref, E. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubChem. 2-Acetylphenylboronic acid. [Link]

  • Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Sharma, R., et al. (2021). An evolving role of piperazine moieties in drug design and discovery. RSC Medicinal Chemistry, 12(10), 1646-1678. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Taylor, R. D., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(25), 7491-7531. [Link]

  • NRO Chem. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.[Link]

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A Senior Application Scientist's Guide to Suzuki Coupling: Phenylboronic Acid Reactivity and Yield Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is immeasurable. At the heart of this reaction lies the crucial partnership between an organohalide and an organoboron species, most commonly a boronic acid. The choice of the boronic acid is far from trivial; its electronic and steric properties can dramatically influence the reaction's efficiency and, ultimately, the yield of the desired product.

This guide provides an in-depth technical comparison of the performance of various substituted phenylboronic acids in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings that govern these differences, present supporting experimental data, and provide a detailed, reproducible protocol for conducting these essential transformations.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand why different phenylboronic acids exhibit varying reactivity, we must first appreciate the intricate dance of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: This is the pivotal step where the choice of boronic acid exerts its most significant influence. The organic group from the boronic acid is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Phenylboronic Acid Substituents on Reaction Yield

The electronic and steric nature of the substituents on the phenylboronic acid ring directly impacts the rate and efficiency of the transmetalation step, and consequently, the overall reaction yield.

Electronic Effects: A Tale of Two Substituents

The electronic properties of the substituent on the phenylboronic acid play a crucial role in modulating its reactivity.

Electron-Donating Groups (EDGs): Phenylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) generally exhibit enhanced reactivity and lead to higher yields in Suzuki coupling reactions. This is attributed to the increased electron density on the carbon atom attached to the boron, which facilitates the transfer of the aryl group to the electron-deficient palladium center during transmetalation. The increased nucleophilicity of the aryl group accelerates this key step.

Electron-Withdrawing Groups (EWGs): Conversely, phenylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) tend to show decreased reactivity and often result in lower yields. The reduced electron density on the aryl ring makes the transmetalation step more challenging. However, it is important to note that with careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, high yields can still be achieved with electron-deficient boronic acids.[3]

Experimental Data:

The following table summarizes the yields of Suzuki coupling reactions between various substituted phenylboronic acids and 1-bromo-4-nitrobenzene under consistent reaction conditions.

Phenylboronic Acid SubstituentElectronic NatureYield (%)Reference
4-OCH₃Electron-Donating95[3]
4-CH₃Electron-Donating92[3]
HNeutral88[3]
4-FWeakly Electron-Withdrawing85[3]
4-ClElectron-Withdrawing82[3]
4-CF₃Strongly Electron-Withdrawing75[3]
4-NO₂Strongly Electron-Withdrawing71[3]

Reaction Conditions: 1-bromo-4-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h.

Steric Effects: The Challenge of Crowded Spaces

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki coupling reaction. Large groups in close proximity to the boronic acid functionality can hinder the approach of the palladium complex, thereby slowing down the transmetalation step. In some cases, severe steric hindrance can completely shut down the reaction.

However, the development of bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, has enabled successful couplings of sterically demanding substrates.[4] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species that can more readily accommodate sterically hindered coupling partners.

Experimental Data:

The following table illustrates the impact of ortho substitution on the yield of the Suzuki coupling reaction between the substituted phenylboronic acid and 4-bromoanisole.

Phenylboronic AcidSteric HindranceYield (%)Reference
Phenylboronic acidMinimal94[5]
2-Methylphenylboronic acidModerate85[5]
2,6-Dimethylphenylboronic acidSignificant62[5]
2-Isopropylphenylboronic acidSignificant55[5]
2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid)High41[5]

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (2 mol%), Cs₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1), 100 °C, 16 h.

Experimental Protocol: A Self-Validating System

This detailed, step-by-step methodology provides a robust and reproducible protocol for the Suzuki-Miyaura cross-coupling reaction.

Materials:
  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%). Then, add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Add Catalyst and Solvents (Pd Catalyst, Anhydrous Solvent, Degassed H2O) B->C D 4. Heat and Stir (Monitor by TLC/GC-MS) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purify (Column Chromatography) E->F G Pure Product F->G

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Powerful Tool Guided by Understanding

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. A thorough understanding of the factors that influence its outcome is paramount for its successful application. As demonstrated, the electronic and steric properties of the substituents on the phenylboronic acid play a critical role in determining the reaction yield. Electron-donating groups generally accelerate the reaction, while electron-withdrawing and sterically hindering groups can present challenges that often require careful optimization of reaction conditions. By leveraging the mechanistic insights and the robust experimental protocol provided in this guide, researchers can confidently and efficiently employ the Suzuki coupling to construct a diverse array of valuable molecules.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of Organic Chemistry. [Link]

  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. [Link]

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  • The Suzuki Reaction - Chem 115 Myers. [Link]

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A Senior Application Scientist's Guide to 4-(4-Methylpiperazin-1-yl)phenylboronic Acid: Characterization, Comparison, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of many pharmaceutical and materials science endeavors, the choice of building blocks is paramount. Phenylboronic acids, stalwart reagents in the Suzuki-Miyaura coupling, are a class of compounds where subtle structural modifications can significantly impact reactivity, solubility, and the properties of the final product. This guide provides an in-depth characterization of 4-(4-Methylpiperazin-1-yl)phenylboronic acid, a versatile reagent, and offers a comparative analysis with relevant alternatives, supported by experimental data and protocols.

Core Characterization of 4-(4-Methylpiperazin-1-yl)phenylboronic Acid

Understanding the fundamental physicochemical and spectroscopic properties of a reagent is the bedrock of its effective application. This section details the key characterization data for 4-(4-Methylpiperazin-1-yl)phenylboronic acid.

Physicochemical Properties

The introduction of the 4-methylpiperazin-1-yl moiety imparts distinct properties to the phenylboronic acid core, influencing its solubility and reactivity.

PropertyValueSource
CAS Number 229009-40-9
Molecular Formula C₁₁H₁₇BN₂O₂
Molecular Weight 220.08 g/mol
Appearance White solid[1]
Boiling Point (Predicted) 406.2 ± 55.0 °C[1]
Density (Predicted) 1.20 ± 0.1 g/cm³[1]
pKa (Predicted) 9.08 ± 0.17[1]
Storage Inert atmosphere, store in freezer, under -20°C

Note: Some physical properties are predicted values from computational models.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum for 4-(4-Methylpiperazin-1-yl)phenylboronic acid in CD₃OD at 300 MHz shows the following key signals[1]:

  • δ 2.32 (s, 3H): This singlet corresponds to the three protons of the methyl group on the piperazine ring.

  • δ 2.55 (m, 4H): This multiplet represents the four protons on the two methylene groups of the piperazine ring adjacent to the nitrogen bearing the methyl group.

  • δ 3.21 (m, 4H): This multiplet is attributed to the four protons on the two methylene groups of the piperazine ring attached to the phenyl ring.

  • δ 6.69-7.59 (m, 4H): This multiplet in the aromatic region corresponds to the four protons on the phenyl ring.

Infrared (IR) Spectroscopy (Predicted)

  • ~3200-3600 cm⁻¹ (broad): O-H stretching of the boronic acid group.

  • ~2800-3000 cm⁻¹: C-H stretching of the methyl and methylene groups on the piperazine ring and the aromatic C-H bonds.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1300-1400 cm⁻¹: B-O stretching.

  • ~1100-1200 cm⁻¹: C-N stretching of the piperazine ring.

Mass Spectrometry (MS) (Predicted)

Experimental mass spectrometry data is not available in the searched results. However, based on the fragmentation patterns of similar piperazine-containing compounds, the electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]⁺ at m/z 220. Key fragmentation patterns would involve the cleavage of the piperazine ring and the loss of the methyl group[2][3].

Comparative Analysis with Alternative Phenylboronic Acids

The choice of a phenylboronic acid derivative is often dictated by the specific requirements of the reaction, such as desired electronic properties, solubility, and the potential for side reactions. Here, we compare 4-(4-Methylpiperazin-1-yl)phenylboronic acid with two common alternatives.

Alternative 1: 4-Methoxyphenylboronic Acid

A widely used electron-donating boronic acid.

Property4-(4-Methylpiperazin-1-yl)phenylboronic acid4-Methoxyphenylboronic Acid
CAS Number 229009-40-95720-07-0
Molecular Formula C₁₁H₁₇BN₂O₂C₇H₉BO₃
Molecular Weight 220.08 g/mol 151.96 g/mol
Melting Point Not available204-206 °C[4]
Key ¹H NMR Signals Piperazine and methyl protons presentMethoxy protons (~3.8 ppm)
Electronic Effect Electron-donating (due to the nitrogen lone pair)Electron-donating (due to the methoxy group)
Solubility Generally good solubility in polar organic solventsSoluble in methanol and DMSO[4]

Key Differences & Rationale for Choice:

The 4-methylpiperazin-1-yl group is a stronger electron-donating group compared to the methoxy group, which can influence the rate and efficiency of the Suzuki-Miyaura coupling. The presence of the basic piperazine moiety can also affect the reaction conditions, potentially acting as an internal base or requiring specific pH adjustments. The increased molecular weight and polarity of the piperazine-substituted compound can also impact its solubility and purification profile.

Alternative 2: 4-(Piperazin-1-yl)phenylboronic Acid

A closer structural analog, lacking the N-methyl group.

Property4-(4-Methylpiperazin-1-yl)phenylboronic acid4-(Piperazin-1-yl)phenylboronic Acid
CAS Number 229009-40-9513246-99-6
Molecular Formula C₁₁H₁₇BN₂O₂C₁₀H₁₅BN₂O₂
Molecular Weight 220.08 g/mol 206.05 g/mol
Boiling Point 406.2 ± 55.0 °C (Predicted)437.2 ± 55.0 °C (Predicted)[5]
Key ¹H NMR Signals N-methyl singlet (~2.3 ppm)Absence of N-methyl signal; presence of N-H proton
Reactivity The N-H proton can be reactive under certain conditions and may require protection.The tertiary amine is generally less reactive.

Key Differences & Rationale for Choice:

The primary difference lies in the presence of the secondary amine in 4-(piperazin-1-yl)phenylboronic acid. This N-H proton can be acidic and may interfere with certain reaction conditions, potentially requiring a protection-deprotection sequence. 4-(4-Methylpiperazin-1-yl)phenylboronic acid, with its tertiary amine, circumvents this issue, offering a more direct and often more efficient synthetic route.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid. This protocol is adapted from established procedures and can be optimized for specific substrates[4][6][7].

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent in a flask degas Degas the mixture (e.g., N2 bubbling) reagents->degas 1. catalyst Add Pd Catalyst and Ligand degas->catalyst 2. heat Heat the reaction (e.g., 80-100 °C) catalyst->heat 3. monitor Monitor reaction progress (TLC/LC-MS) heat->monitor 4. quench Cool to RT and quench (e.g., with water) monitor->quench 5. (upon completion) extract Extract with an organic solvent quench->extract 6. dry Dry organic layer (e.g., Na2SO4) extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by column chromatography concentrate->purify 9.

Sources

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Reactant of Route 1
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4-(4-Acetyl-1-piperazinyl)phenylboronic Acid
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Reactant of Route 2
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

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